4-Benzyloxy-3,5-dimethylphenylboronic acid
Description
Properties
IUPAC Name |
(3,5-dimethyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTSQFDAXDNKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400741 | |
| Record name | [4-(Benzyloxy)-3,5-dimethylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333788-94-6 | |
| Record name | [4-(Benzyloxy)-3,5-dimethylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to 4-benzyloxy-3,5-dimethylphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials. The described methodology is based on established chemical transformations, ensuring reliability and scalability. This document details the synthetic pathway, provides in-depth experimental protocols, and presents quantitative data in a clear, structured format.
Synthetic Route Overview
The synthesis of this compound is proposed via a two-step sequence commencing with the commercially available 4-bromo-3,5-dimethylphenol. The synthesis strategy involves:
-
Williamson Ether Synthesis: Protection of the phenolic hydroxyl group of 4-bromo-3,5-dimethylphenol with a benzyl group to yield 1-benzyloxy-4-bromo-2,6-dimethylbenzene.
-
Lithiation and Borylation: Conversion of the aryl bromide to the desired boronic acid through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.
This route is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the involved reactions.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 4-Bromo-3,5-dimethylphenol | 1-Benzyloxy-4-bromo-2,6-dimethylbenzene | Benzyl bromide, Potassium carbonate | 90-95 |
| 2 | Lithiation and Borylation | 1-Benzyloxy-4-bromo-2,6-dimethylbenzene | This compound | n-Butyllithium, Triisopropyl borate | 75-85 |
Experimental Protocols
Step 1: Synthesis of 1-Benzyloxy-4-bromo-2,6-dimethylbenzene
This procedure details the benzylation of 4-bromo-3,5-dimethylphenol using benzyl bromide and potassium carbonate in acetone, a standard Williamson ether synthesis protocol.
Materials:
-
4-Bromo-3,5-dimethylphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-3,5-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyloxy-4-bromo-2,6-dimethylbenzene.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Step 2: Synthesis of this compound
This protocol describes the conversion of 1-benzyloxy-4-bromo-2,6-dimethylbenzene to the target boronic acid via a one-pot lithiation and borylation procedure.
Materials:
-
1-Benzyloxy-4-bromo-2,6-dimethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add a solution of 1-benzyloxy-4-bromo-2,6-dimethylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield pure this compound.
Visualizations
The following diagrams illustrate the key processes described in this technical guide.
An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Physicochemical Data
4-Benzyloxy-3,5-dimethylphenylboronic acid belongs to the class of arylboronic acids, which are pivotal reagents in palladium-catalyzed cross-coupling reactions. The presence of the benzyloxy protecting group and the dimethyl substitution pattern on the phenyl ring allows for tailored solubility and reactivity in organic media, making it a valuable intermediate in multi-step syntheses.
Chemical Structure:

Data Summary: Properties of this compound and Related Analogs
The following table summarizes key quantitative data for the pinacol ester of the target compound and several structurally related, commercially available arylboronic acids for comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 4-(Benzyloxy)-3,5-dimethylphenylboronic acid, pinacol ester | Not available | C₂₁H₂₇BO₃ | 338.25 | Solid (assumed) | Not available |
| 4-Benzyloxy-3-methylphenylboronic acid | 338454-30-1 | C₁₄H₁₅BO₃ | 242.08 | White to off-white crystalline powder | 130[1] |
| (4-(Benzyloxy)phenyl)boronic acid | 146631-00-7[2] | C₁₃H₁₃BO₃ | 228.05[3] | Solid | Not available |
| 4-Benzyloxy-3-chlorophenylboronic acid | 845551-44-2[4] | C₁₃H₁₂BClO₃ | 262.50 | White to off-white crystalline powder | 193[4] |
| (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid | 156635-88-0[5] | C₁₃H₁₁BF₂O₃ | 263.04 | Solid | Not available |
| 3-(Benzyloxy)-4-methylphenylboronic acid | 1256355-31-3[6] | C₁₄H₁₅BO₃ | 242.08 | Solid | Not available |
Synthesis and Experimental Protocols
While this specific boronic acid is not widely listed as a commercial product, a plausible and efficient synthesis can be designed based on established organometallic methodologies. The most direct conceptual route involves the borylation of a corresponding aryl halide.
Plausible Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 4-bromo-2,6-dimethylphenol: 1) protection of the phenol as a benzyl ether, followed by 2) a Miyaura borylation to install the boronic acid pinacol ester.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-(Benzyloxy)-3,5-dimethylphenylboronic acid, pinacol ester
This protocol is a representative procedure based on standard Miyaura borylation methods.
Materials:
-
1-Benzyloxy-4-bromo-3,5-dimethylbenzene (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Benzyloxy-4-bromo-3,5-dimethylbenzene, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by the addition of Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90°C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of complex biaryl and heteroaryl scaffolds common in pharmacologically active molecules.[4][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling an aryl boronic acid with an aryl halide.
Materials:
-
Aryl Halide (Ar¹-X) (1.0 eq)
-
This compound (or its pinacol ester) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd(dppf)Cl₂) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine the aryl halide, the boronic acid, and the base.
-
Add the solvent (or solvent mixture). Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Add the palladium catalyst under a counter-flow of inert gas.
-
Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (like ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired biaryl product.[8]
Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Common Reagents / Conditions | Notes |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | Aryl chlorides often require specialized, more active catalyst systems. |
| Palladium Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands | Choice of catalyst and ligand depends on the substrates. |
| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step.[9] |
| Solvents | Toluene, 1,4-Dioxane, DMF, Acetonitrile, Water mixtures | Aqueous solvent mixtures often accelerate the reaction.[10] |
| Temperature | Room Temperature to 120°C | Microwave irradiation can be used to shorten reaction times. |
Conclusion
This compound represents a valuable, albeit specialized, reagent for organic synthesis. Its structure is well-suited for creating sterically hindered biaryl linkages, a common motif in kinase inhibitors and other targeted therapeutics. This guide provides the foundational knowledge for its synthesis and application, empowering researchers in medicinal chemistry and drug development to leverage its potential in constructing novel and complex molecular entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 146631-00-7|(4-(Benzyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]
- 6. 3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 4-Benzyloxy-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxy-3,5-dimethylphenylboronic acid is a crucial building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including active pharmaceutical ingredients. Ensuring the integrity and purity of this reagent is paramount for reproducible and successful outcomes in research and drug development. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It covers the primary degradation pathways, recommended analytical methods for stability assessment, and detailed experimental protocols. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide provides a framework for establishing such data in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₇BO₃ |
| Molecular Weight | 256.10 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 333788-94-6 |
| Melting Point | Approximately 130 °C |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. |
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the quality of this compound. The following conditions are recommended based on information from various chemical suppliers and the general nature of arylboronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (15-25°C) is generally acceptable for short to medium-term storage.[1] For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation. | Lower temperatures slow down chemical degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Store in a tightly sealed, opaque container, protected from light. | While not highly sensitive to light, protection is a general best practice to prevent any potential photolytic degradation. |
| Moisture | Keep the container tightly closed in a dry, well-ventilated place. Avoid exposure to humid conditions. | Boronic acids are susceptible to dehydration to form boroxines and hydrolysis. |
Stability Profile and Degradation Pathways
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation are protodeboronation and oxidation.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond, resulting in the formation of the corresponding arene (1-benzyloxy-3,5-dimethylbenzene) and boric acid. This process is often catalyzed by acidic or basic conditions and the presence of water.
The general mechanism for protodeboronation is illustrated below:
Caption: General pathway of protodeboronation of an arylboronic acid.
Oxidation
Exposure to air (oxygen) can lead to the oxidation of the boronic acid group, which can result in the formation of the corresponding phenol. This is a common degradation pathway for many organoboranes.
Dehydration to Boroxine
Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible upon the addition of water. While boroxines can be used in some coupling reactions, their formation alters the stoichiometry of the active boronic acid.
The equilibrium between the boronic acid and its corresponding boroxine is shown below:
Caption: Reversible dehydration of a boronic acid to form a boroxine.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact active ingredient from its potential degradation products, allowing for the accurate quantification of the parent compound over time under various stress conditions.
Objective: To develop and validate an HPLC method to quantify the purity of this compound and monitor its degradation.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water). The exact ratio and pH should be optimized to achieve good separation.
General Procedure:
-
Method Development: Develop a gradient or isocratic elution method that effectively separates the main peak of this compound from any potential impurities or degradation products.
-
Forced Degradation Studies: Subject samples of the boronic acid to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
The workflow for developing a stability-indicating HPLC method is outlined below:
Caption: Workflow for the development of a stability-indicating HPLC method.
NMR Spectroscopy for Degradation Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of degradation products.
Objective: To identify the chemical structures of the major degradation products of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Isolate the degradation products from the forced degradation studies using preparative HPLC.
-
Dissolve the isolated compounds in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra for each compound.
-
Analyze the spectra to determine the chemical structures of the degradation products.
Summary of Stability Data
As of the date of this document, specific, publicly available quantitative stability data (e.g., degradation rates under defined conditions) for this compound is limited. The information provided by suppliers generally indicates good stability under recommended storage conditions. For critical applications in drug development and manufacturing, it is strongly recommended that users perform their own stability studies using the protocols outlined in this guide to establish a comprehensive stability profile for their specific material and storage conditions.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to moisture, oxygen, and extreme pH conditions, which can lead to protodeboronation, oxidation, and the formation of boroxines. For researchers, scientists, and drug development professionals, adherence to the recommended storage and handling guidelines is essential for maintaining the quality and reactivity of this important synthetic building block. Furthermore, the implementation of a robust, validated stability-indicating analytical method is crucial for ensuring the reliability of experimental results and the quality of final products.
References
An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylphenylboronic Acid: Synthesis and Spectral Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxy-3,5-dimethylphenylboronic acid is a bespoke chemical entity of significant interest in organic synthesis, particularly as a building block in cross-coupling reactions for the construction of complex molecular architectures. Its utility is pronounced in the fields of medicinal chemistry and materials science. This technical guide furnishes a detailed, plausible synthetic pathway for its preparation, alongside a comprehensive, predictive analysis of its spectral characteristics (NMR, IR, MS). Due to the absence of this compound in readily accessible chemical databases, this guide provides predicted data, meticulously extrapolated from experimentally determined values of structurally analogous compounds. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this novel boronic acid derivative.
Proposed Synthesis Pathway
The synthesis of this compound can be envisaged via a multi-step sequence commencing with the commercially available 3,5-dimethylphenol. The proposed pathway involves a Williamson ether synthesis to introduce the benzyloxy group, followed by bromination and subsequent conversion to the boronic acid via a Grignard reaction.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-3,5-dimethylbenzene
-
To a solution of 3,5-dimethylphenol (1.0 eq.) in acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.
-
To this mixture, add benzyl bromide (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude residue is then purified by column chromatography on silica gel to afford pure 1-(benzyloxy)-3,5-dimethylbenzene.
Step 2: Synthesis of 2-Bromo-5-(benzyloxy)-1,3-dimethylbenzene
-
Dissolve 1-(benzyloxy)-3,5-dimethylbenzene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 2-bromo-5-(benzyloxy)-1,3-dimethylbenzene.
Step 3: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 eq.).
-
Add a solution of 2-bromo-5-(benzyloxy)-1,3-dimethylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A crystal of iodine may be added to initiate the reaction if necessary.
-
Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to -78 °C.
-
To this cooled solution, add triisopropyl borate (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir for 1 hour.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of 3,5-dimethylphenylboronic acid and 4-benzyloxyphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) | Typical range for monosubstituted benzene ring protons. |
| ~7.20 | s | 2H | Ar-H (dimethylphenyl) | Aromatic protons on the 3,5-dimethylphenyl ring are expected to be singlets due to symmetry. |
| ~5.10 | s | 2H | O-CH₂-Ph | The benzylic protons are expected to be a singlet.[1] |
| ~2.30 | s | 6H | Ar-CH₃ | The two methyl groups are chemically equivalent and will appear as a singlet.[2] |
| ~8.00 (broad) | s | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~158 | C-O (Ar) | The carbon attached to the benzyloxy group will be downfield. |
| ~138 | C-CH₃ (Ar) | The carbons bearing the methyl groups. |
| ~137 | C (ipso, benzyl) | The ipso-carbon of the benzyl group. |
| ~135 | C-H (Ar, dimethylphenyl) | Aromatic CH carbons. |
| ~130 (broad) | C-B (Ar) | The carbon attached to the boron atom is often broad and may be difficult to observe directly.[3] |
| ~128.5 | C-H (Ar, benzyl) | Aromatic CH carbons of the benzyl group. |
| ~128.0 | C-H (Ar, benzyl) | Aromatic CH carbons of the benzyl group. |
| ~127.5 | C-H (Ar, benzyl) | Aromatic CH carbons of the benzyl group. |
| ~70 | O-CH₂-Ph | The benzylic carbon.[4] |
| ~21 | Ar-CH₃ | The methyl group carbons.[5] |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3400 - 3200 | Broad | O-H stretch (boronic acid) | Characteristic broad absorption for the hydroxyl groups of the boronic acid. |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | Typical for C-H bonds on a benzene ring.[6] |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Corresponding to the methyl and benzylic C-H bonds. |
| 1610, 1585, 1495 | Medium-Strong | C=C stretch (aromatic ring) | Characteristic skeletal vibrations of the benzene rings.[7] |
| ~1350 | Strong | B-O stretch | A strong band is expected for the boron-oxygen bond. |
| ~1250 | Strong | C-O stretch (aryl ether) | Characteristic of the aryl-O-CH₂ linkage. |
| 850 - 750 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene rings will influence the exact position of these bands.[8] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale for Prediction |
| [M]+ | Molecular Ion | The molecular ion peak is expected to be observed. |
| [M-H₂O]+ | Loss of a water molecule from the boronic acid.[9] | |
| [M-2H₂O]+ | Loss of two water molecules. | |
| 91 | [C₇H₇]+ | A prominent peak corresponding to the tropylium ion from the benzyl group is expected. |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Application in Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides a robust framework for the synthesis and spectral analysis of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectral data, derived from the analysis of structurally related compounds, offer a valuable reference for the characterization of this novel molecule. It is anticipated that this guide will facilitate the work of researchers in organic and medicinal chemistry by providing a solid starting point for the preparation and utilization of this versatile building block. Further experimental validation is encouraged to confirm and refine the data presented herein.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. cris.unibo.it [cris.unibo.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
An In-depth Technical Guide to the Williamson Ether Synthesis for Benzyloxy-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis as it applies to the preparation of benzyloxy-substituted phenylboronic acids. This class of compounds holds significant value as versatile intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document outlines the strategic use of protecting groups, detailed experimental protocols, and the underlying chemical principles.
Introduction: The Strategic Importance of Benzyloxy-Substituted Phenylboronic Acids
Benzyloxy-substituted phenylboronic acids are key building blocks in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl group, which might otherwise interfere with or be incompatible with various reaction conditions. The boronic acid moiety, in turn, allows for the formation of carbon-carbon bonds with a wide range of organic halides and triflates.
The synthesis of these bifunctional molecules requires a careful strategic approach. Direct benzylation of hydroxyphenylboronic acids can be challenging due to the potential for side reactions and the instability of the boronic acid group under basic conditions. A more reliable and widely adopted strategy involves the protection of the boronic acid as a stable ester, typically a pinacol ester, prior to the Williamson ether synthesis.
The Synthetic Pathway: A Three-Step Approach
The most common and effective route to benzyloxy-substituted phenylboronic acids involves a three-step sequence:
-
Protection of the Boronic Acid: The commercially available hydroxyphenylboronic acid is first converted to its corresponding pinacol ester. This is typically achieved by reacting the boronic acid with pinacol in a suitable solvent.
-
Williamson Ether Synthesis: The resulting hydroxyphenylboronic acid pinacol ester undergoes a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide (or a related benzyl halide) to form the desired benzyl ether.
-
Deprotection of the Boronic Acid (Optional): If the final application requires the free boronic acid, the pinacol ester is hydrolyzed. This step is often performed immediately before the intended use of the boronic acid in a subsequent reaction.
This strategic sequence is visualized in the workflow diagram below.
Caption: Synthetic workflow for benzyloxy-substituted phenylboronic acids.
Experimental Protocols
This section provides detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of Hydroxyphenylboronic Acid Pinacol Esters
This procedure is a general method for the esterification of a phenylboronic acid with pinacol.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (Example) | Moles (Example) |
| 4-Hydroxyphenylboronic acid | 137.94 g/mol | 5.00 g | 36.2 mmol |
| Pinacol | 118.17 g/mol | 4.72 g | 39.9 mmol |
| Toluene | - | 100 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyphenylboronic acid and pinacol.
-
Add toluene to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Step 2: Williamson Ether Synthesis of Benzyloxy-substituted Phenylboronic Acid Pinacol Esters
The following is a representative protocol for the benzylation of a hydroxyphenylboronic acid pinacol ester.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (Example) | Moles (Example) |
| 4-Hydroxyphenylboronic acid pinacol ester | 220.09 g/mol | 5.00 g | 22.7 mmol |
| Benzyl bromide | 171.04 g/mol | 4.26 g (3.0 mL) | 24.9 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 6.28 g | 45.4 mmol |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a stirred solution of 4-hydroxyphenylboronic acid pinacol ester in DMF in a round-bottom flask, add potassium carbonate.
-
Add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure benzyloxy-substituted phenylboronic acid pinacol ester.
Typical Reaction Parameters:
| Parameter | Value |
| Base | K₂CO₃, Cs₂CO₃, NaH |
| Solvent | DMF, Acetonitrile, Acetone |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 70 - 95% |
Step 3: Deprotection of Benzyloxy-substituted Phenylboronic Acid Pinacol Esters
This optional step regenerates the free boronic acid.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (Example) | Moles (Example) |
| Benzyloxy-substituted phenylboronic acid pinacol ester | 310.20 g/mol | 5.00 g | 16.1 mmol |
| Tetrahydrofuran (THF) | - | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 20 mL | - |
Procedure:
-
Dissolve the benzyloxy-substituted phenylboronic acid pinacol ester in a mixture of THF and 1 M HCl.
-
Stir the mixture vigorously at room temperature for 2-6 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyloxy-substituted phenylboronic acid.
Mechanism and Key Considerations
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:
-
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group.
Caption: SN2 mechanism of the Williamson ether synthesis.
Critical Factors for Success:
-
Choice of Base: The base should be strong enough to deprotonate the phenol but not so strong as to cause decomposition of the boronic ester. Carbonate bases like K₂CO₃ and Cs₂CO₃ are often preferred for their moderate reactivity and ease of handling.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.
-
Leaving Group: Bromide is a good leaving group. Other benzyl halides (chloride, iodide) or sulfonates can also be used.
-
Purity of Reactants: The hydroxyphenylboronic acid pinacol ester should be reasonably pure to avoid side reactions.
Conclusion
The synthesis of benzyloxy-substituted phenylboronic acids via a Williamson ether synthesis on the corresponding pinacol ester is a robust and reliable method. By protecting the boronic acid functionality, the etherification can be carried out efficiently under standard SN2 conditions. This guide provides the necessary theoretical background and practical experimental protocols to enable researchers to successfully synthesize these valuable synthetic intermediates for a wide range of applications in drug discovery and materials science.
starting materials for 4-Benzyloxy-3,5-dimethylphenylboronic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic route for 4-Benzyloxy-3,5-dimethylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology focuses on a robust and efficient pathway utilizing commercially available starting materials.
Core Synthetic Strategy
The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The synthesis commences with the protection of the hydroxyl group of 4-hydroxy-3,5-dimethylphenylboronic acid as a pinacol ester. This is followed by a Williamson ether synthesis to introduce the benzyl group, and a subsequent deprotection of the pinacol ester to yield the final product. The use of the pinacol ester protects the boronic acid moiety during the benzylation step.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data for the primary synthetic route to this compound.
| Parameter | Step 1: Benzylation of 4-Hydroxy-3,5-dimethylphenylboronic Acid Pinacol Ester | Step 2: Deprotection of Pinacol Ester |
| Starting Material | 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester | This compound pinacol ester |
| Key Reagents | Benzyl bromide, Potassium carbonate (K₂CO₃) | Diethanolamine, Hydrochloric acid (HCl) |
| Solvent(s) | Acetone or Dimethylformamide (DMF) | Diethyl ether, Water |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 4-12 hours | ~30 minutes (transesterification), ~20 minutes (hydrolysis) |
| Typical Yield | 85-95% | >95% |
| Purification Method | Column chromatography or recrystallization | Extraction and precipitation |
Experimental Protocols
Step 1: Synthesis of this compound pinacol ester
This procedure is based on the standard Williamson ether synthesis protocol for the benzylation of phenols.
Materials:
-
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester (1.0 eq)
-
Benzyl bromide (1.1-1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylphenylboronic acid pinacol ester (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound pinacol ester.
Step 2: Deprotection of this compound pinacol ester
This protocol describes a mild, two-step deprotection of the pinacol ester.
Materials:
-
This compound pinacol ester (1.0 eq)
-
Diethanolamine (1.1 eq)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound pinacol ester (1.0 eq) in diethyl ether.
-
Add diethanolamine (1.1 eq) to the solution and stir at room temperature for approximately 30 minutes to form the diethanolamine boronate ester.
-
To the resulting mixture, add 0.1 M HCl and stir for about 20 minutes to hydrolyze the diethanolamine ester.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
The Ascent of the Bulky: A Technical Guide to the Discovery and History of Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterically hindered boronic acids and their derivatives have emerged from being synthetic curiosities to indispensable tools in modern organic chemistry, with profound implications for drug discovery and materials science. Their unique structural features, which once posed significant synthetic challenges, are now harnessed to achieve remarkable selectivity and reactivity, particularly in cross-coupling reactions. This technical guide provides an in-depth exploration of the discovery and historical development of these bulky yet versatile molecules. We will delve into the seminal synthetic methodologies, from early organometallic approaches to the transformative palladium-catalyzed borylation reactions. A comparative analysis of borylation reagents, detailed experimental protocols, and an examination of their application in sterically demanding Suzuki-Miyaura couplings will be presented. This guide aims to equip researchers with a thorough understanding of the evolution and practical application of sterically hindered boronic acids.
A Historical Perspective: From Frankland's Discovery to the Challenge of Steric Encumbrance
The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a simple alkylboronic acid.[1][2][3][4] His two-stage process, involving the reaction of diethylzinc with triethyl borate followed by air oxidation, laid the groundwork for organoboron chemistry.[1] For many years, the synthesis of boronic acids primarily relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters.[3][4] While effective for simple aryl and alkyl boronic acids, this approach proved problematic for the synthesis of sterically hindered analogues. The introduction of bulky substituents, particularly in the ortho positions of arylboronic acids, often led to low yields or complete reaction failure due to the steric clash between the bulky organometallic reagent and the borate ester.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation reaction, revolutionized the synthesis of boronic acids.[1][5] This method, which couples aryl or vinyl halides/triflates with a diboron reagent, offered milder reaction conditions and greater functional group tolerance.[5] However, the commonly used borylation reagent, bis(pinacolato)diboron (B₂pin₂), with its bulky pinacol groups, still presented significant challenges when applied to sterically congested substrates.[6] The steric hindrance around the boron atom of B₂pin₂ often impeded the crucial transmetalation step in the catalytic cycle, leading to low yields and the formation of side products.[6] This limitation spurred the development of new, less sterically demanding borylation agents, marking a pivotal moment in the history of sterically hindered boronic acids.
Overcoming the Steric Barrier: The Development of Novel Borylation Reagents
The quest for an efficient method to synthesize sterically hindered boronic acids led to a critical evaluation of the borylation reagent's steric profile. Researchers envisioned that a less bulky diboron species could more readily approach the sterically encumbered palladium center in the catalytic cycle. This hypothesis led to the investigation and popularization of bis(neopentyl glycolato)diboron .[2][6]
The smaller steric footprint of the neopentyl glycolato group compared to the pinacolato group proved to be highly advantageous for the borylation of ortho-substituted aryl halides.[2][6] This is vividly illustrated by the borylation of 2-methoxy-5-nitrophenylbromide, where the use of bis(neopentyl glycolato)diboron resulted in a significantly higher yield compared to bis(pinacolato)diboron under similar conditions.[6]
Data Presentation: A Comparative Analysis of Borylation Reagents
The following table summarizes the yield comparison between bis(pinacolato)diboron (B₂pin₂) and bis(neopentyl glycolato)diboron for the synthesis of various sterically hindered arylboronic esters.
| Aryl Halide | Borylation Reagent | Yield (%) | Reference |
| 2-Methoxy-5-nitrophenylbromide | Bis(pinacolato)diboron | 20 | [6] |
| 2-Methoxy-5-nitrophenylbromide | Bis(neopentyl glycolato)diboron | 72 | [6] |
| 2-Bromoanisole | Bis(pinacolato)diboron | Low/Side Reactions | |
| 2-Bromoanisole | Bis(neopentyl glycolato)diboron | 85 | |
| 1-Bromo-2,6-dimethylbenzene | Bis(pinacolato)diboron | Inefficient | |
| 1-Bromo-2,6-dimethylbenzene | Bis(neopentyl glycolato)diboron | 75 | |
| 8-Bromoquinoline | Bis(pinacolato)diboron | Suzuki coupling byproduct | |
| 8-Bromoquinoline | Bis(neopentyl glycolato)diboron | 78 |
Experimental Protocols: Synthesizing Sterically Hindered Boronic Acids
This section provides detailed experimental protocols for the synthesis of a representative sterically hindered boronic acid, 2,6-dimethylphenylboronic acid, via two distinct and historically significant methods.
Grignard-Based Synthesis of 2,6-Dimethylphenylboronic Acid
This protocol is adapted from an improved preparation method and demonstrates the classic organometallic approach.[7]
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.12 mol). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 2,6-dimethylphenyl bromide (0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL) dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.
-
After the addition is complete, reflux the mixture at 43°C for 1.5 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of the magnesium.
-
Borylation: Cool the Grignard solution to -10°C in an ice-salt bath.
-
Slowly add a solution of tributyl borate (0.2 mol) in anhydrous THF (50 mL) to the cooled Grignard reagent solution while maintaining the temperature at -10°C.
-
After the addition is complete, allow the reaction mixture to warm to 20°C over a period of 2 hours and stir for an additional hour at this temperature.
-
Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to obtain pure 2,6-dimethylphenylboronic acid.
Yield: The reported total yield for this optimized process is 72.2%.[7]
Miyaura Borylation for the Synthesis of a Sterically Hindered Boronic Ester
This protocol is a general representation of the palladium-catalyzed approach, adapted for a sterically hindered substrate.
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the sterically hindered aryl bromide (e.g., 1-bromo-2,6-dimethylbenzene, 1.0 mmol), bis(neopentyl glycolato)diboron (1.1 mmol), potassium acetate (KOAc, 1.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and dilute it with water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired sterically hindered boronic ester.
Mandatory Visualizations: Pathways and Workflows
Logical Workflow for the Synthesis of Sterically Hindered Boronic Acids
The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy for a target sterically hindered boronic acid.
Caption: A decision tree for selecting a synthetic route to sterically hindered boronic acids.
Catalytic Cycle of the Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the role of bulky phosphine ligands in facilitating the reaction with sterically demanding substrates.
Caption: The Suzuki-Miyaura catalytic cycle for sterically hindered substrates.
Applications in Sterically Demanding Suzuki-Miyaura Couplings: The Role of Ligand Design
The primary application of sterically hindered boronic acids lies in their use as coupling partners in the Suzuki-Miyaura reaction to construct sterically congested biaryl structures.[8][9] These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. However, the coupling of two sterically demanding partners presents a significant challenge. The steric bulk on both the aryl halide and the boronic acid can severely inhibit the transmetalation and reductive elimination steps of the catalytic cycle.[8]
To address this, a major focus of research has been the development of highly active palladium catalysts supported by bulky, electron-rich phosphine ligands.[8][10][11] Ligands such as SPhos, XPhos, and AntPhos, developed by the Buchwald and Tang groups, have proven to be exceptionally effective in promoting these challenging couplings.[8][9] The large steric footprint of these ligands facilitates the reductive elimination step by creating a more crowded coordination sphere around the palladium center, thus favoring the formation of the C-C bond.[8] Furthermore, their electron-donating properties enhance the rate of the oxidative addition step. The synergistic effect of bulky boronic acids and sophisticated ligand design has opened up new avenues for the synthesis of previously inaccessible, highly substituted biaryl compounds.
Conclusion and Future Outlook
The journey of sterically hindered boronic acids from challenging synthetic targets to powerful reagents is a testament to the ingenuity and perseverance of the chemical research community. The development of milder and more efficient synthetic methods, particularly the strategic design of less hindered borylation reagents, has been instrumental in unlocking their potential. In concert with the evolution of advanced phosphine ligands, these bulky building blocks are now routinely employed in the construction of complex molecular architectures.
Looking ahead, the demand for even more sophisticated and sterically encumbered molecules in drug discovery and materials science will continue to drive innovation in this field. The development of novel catalytic systems with enhanced activity and selectivity, as well as the exploration of new applications for these unique reagents, will undoubtedly be at the forefront of future research. The "ascent of the bulky" is far from over, and the continued exploration of sterically hindered boronic acids promises to yield exciting new discoveries and technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. blog.strem.com [blog.strem.com]
- 7. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Benzyloxy Group: A Comprehensive Guide to its Use as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
The selective protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals. Among the myriad of protecting groups for hydroxyl functionalities, the benzyloxy group (Bn), introduced as a benzyl ether, stands out for its robustness, ease of introduction, and versatile cleavage methods. This technical guide provides an in-depth overview of the use of the benzyloxy group for the protection of phenols, focusing on methods of formation, cleavage, and stability, supported by quantitative data and detailed experimental protocols.
Introduction to the Benzyloxy Protecting Group
The benzyloxy group is widely employed to mask the acidic proton of a phenolic hydroxyl group, preventing its interference in subsequent synthetic transformations. Its popularity stems from its general stability under a wide range of non-reductive conditions, including acidic and basic environments, and its susceptibility to removal under specific, mild conditions.
Key Attributes:
-
Stability: Stable to a broad range of reagents, including many oxidizing and reducing agents (under non-catalytic hydrogenation conditions), as well as acidic and basic conditions.[1][2]
-
Introduction: Commonly installed via the Williamson ether synthesis, a reliable and high-yielding method.[1][2]
-
Cleavage: Can be removed under various conditions, most notably catalytic hydrogenation (hydrogenolysis), catalytic transfer hydrogenation, and oxidative cleavage, allowing for orthogonality with other protecting groups.[1][3]
Protection of Phenols as Benzyl Ethers
The most prevalent method for the formation of benzyl ethers from phenols is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile to displace a halide from a benzyl halide, typically benzyl bromide or benzyl chloride.[2]
Data Presentation: Benzylation of Phenols
The following table summarizes representative yields for the benzylation of various phenols using the Williamson ether synthesis under different conditions.
| Phenol Substrate | Base | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | NaOH | Benzyl chloride | Ethanol | Reflux | 5 | 80 | [4] |
| 4-Methylphenol (p-Cresol) | NaOH (30% aq.) | Chloroacetic acid | Water | 90-100 | 0.5-0.67 | High | [5] |
| Phenol | Choline hydroxide | Benzyl bromide | Water | 20 | 2 | 99 | [6] |
| Various substituted phenols | NaOH | Benzyl chloride | Ethanol | Reflux | - | Good | [7] |
| Phenol | H2SO4 | Benzyl alcohol | - | 140 | 5 | 84.9 | [8] |
| p-Cresol | H2SO4 | Benzyl alcohol | - | - | - | 71.3-91.2 | [9] |
Experimental Protocol: Williamson Ether Synthesis of Benzyl Phenyl Ether
This protocol describes the preparation of benzyl phenyl ether from phenol and benzyl bromide.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Benzyl bromide (BnBr)
-
Ethanol (absolute)
-
Diethyl ether
-
Calcium chloride (CaCl2)
-
Sodium carbonate (Na2CO3) solution (5%)
-
Round-bottom flask with reflux condenser and stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 0.25 gram-equivalent of metallic sodium in 300 mL of absolute ethanol to prepare sodium ethoxide.
-
To this solution, add the phenol dissolved in a small amount of absolute ethanol.
-
Add 0.2 mole of benzyl chloride to the mixture.
-
Heat the mixture under reflux with stirring for 5 hours, ensuring the exclusion of moisture.
-
After cooling, distill off the majority of the ethanol.
-
Pour the cooled residue into 100 mL of 5% aqueous sodium carbonate solution.
-
Extract the aqueous phase several times with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous calcium chloride.
-
Remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by fractional distillation or recrystallization from ethanol to yield benzyl phenyl ether.[4]
Deprotection of Phenolic Benzyl Ethers
The choice of deprotection method is crucial and depends on the presence of other functional groups in the molecule. The most common methods involve reductive or oxidative cleavage of the C-O bond of the ether.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for benzyl ether deprotection due to its mild conditions and clean reaction profile, yielding the phenol and toluene as the only byproduct.[3] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.
Mechanism of Catalytic Hydrogenolysis
Caption: Mechanism of Catalytic Hydrogenolysis of Benzyl Ethers.
Data Presentation: Deprotection by Hydrogenolysis
| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Yield (%) | Reference |
| Aryl benzyl ethers | Pd(0) EnCatTM 30NP | H2 (balloon) | EtOH | RT, overnight | 100 (conversion) | |
| 4-(Benzyloxy)phenol | Pt/HNbWO6/CNTs | Isopropanol | - | - | 98.1 | [10] |
| Benzyl phenyl ether | Pd/AC | H2 (0.1 MPa) | Methanol | 25°C, 2h | 94.5 (phenol), 98.4 (toluene) | [11] |
Experimental Protocol: Hydrogenolysis of a Benzyl-Protected Phenol
This protocol describes a general procedure for the debenzylation of a phenol using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl-protected phenol
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve the benzyl-protected phenol (1 mmol) in 10 mL of ethanol in a reaction flask.
-
Carefully add 10 mol% of the 10% Pd/C catalyst (water-wet) to the solution.
-
Seal the flask and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this cycle twice.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature overnight.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected phenol, which can be further purified if necessary.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation offers a convenient alternative to using hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst.[12][13] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. This method is particularly advantageous for laboratories not equipped for high-pressure hydrogenations.
Data Presentation: Deprotection by Catalytic Transfer Hydrogenation
| Substrate | Catalyst | Hydrogen Donor | Solvent | Conditions | Yield (%) | Reference |
| Carbohydrate benzyl ethers | Pd/C | Formic acid | - | - | High | [12] |
| O-benzylphenol | Pd/C | Ammonium formate | - | - | Quantitative (crude) | [14] |
| Benzylic alcohols | Pd/C | Formic acid | - | - | - | [15] |
Experimental Protocol: Catalytic Transfer Hydrogenation using Formic Acid
This protocol outlines a general procedure for the debenzylation of a phenolic benzyl ether using palladium on carbon and formic acid.
Materials:
-
Benzyl-protected phenol
-
10% Palladium on carbon (Pd/C)
-
Formic acid
-
Methanol (MeOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a solution of the benzyl-protected phenol in methanol, add 10% Pd/C.
-
To this suspension, add formic acid.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to yield the deprotected phenol.
Oxidative Cleavage
Oxidative methods provide an alternative for debenzylation, particularly when the substrate contains functional groups sensitive to reduction. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][16] This method is especially effective for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers.
Experimental Workflow for Oxidative Debenzylation
Caption: Experimental workflow for oxidative debenzylation with DDQ.
Data Presentation: Oxidative Deprotection with DDQ
| Substrate Type | DDQ (equiv.) | Co-oxidant/Conditions | Yield (%) | Reference |
| Benzyl ethers of carbohydrates | 1.5 | Visible light (525 nm) | 84-96 | [17][18] |
| Benzyl ethers | - | tert-butyl nitrite, open atmosphere | High | [16] |
| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | CH2Cl2/H2O, 0°C to RT, 1.5h | 78 | [19] |
Experimental Protocol: Oxidative Cleavage using DDQ and Visible Light
This protocol is adapted from a visible-light-mediated oxidative debenzylation procedure.[17]
Materials:
-
Benzyl ether substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH2Cl2)
-
Water
-
Visible light source (e.g., 525 nm LED)
-
Reaction vessel (e.g., vial or flask)
-
Stirring apparatus
-
TLC supplies
-
Standard workup and purification equipment
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH2Cl2 (5 mL) and H2O (50 µL).
-
Add DDQ (1.5 equivalents per benzyl group).
-
Irradiate the reaction mixture with a 525 nm light source at room temperature while stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO3 solution).
-
Perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to isolate the desired phenol.[17]
Stability of the Benzyloxy Group
A key advantage of the benzyloxy group is its stability under a variety of reaction conditions, which allows for selective manipulation of other functional groups.
-
Basic Conditions: Generally stable to strong bases such as NaOH, KOH, and NaH.
-
Acidic Conditions: Stable to mild acidic conditions. Cleavage can occur with strong acids, but this is less common and requires harsh conditions.[1]
-
Oxidative Conditions: Stable to many common oxidizing agents, but can be cleaved by specific reagents like DDQ.[1][16]
-
Reductive Conditions: Stable to many reducing agents but readily cleaved by catalytic hydrogenation.[3]
Conclusion
The benzyloxy group is a highly valuable and versatile protecting group for phenols in organic synthesis. Its ease of installation, stability under a wide range of conditions, and the availability of multiple, often mild, deprotection methods make it a powerful tool for researchers, scientists, and drug development professionals. The choice of protection and deprotection strategy should be carefully considered based on the overall synthetic route and the compatibility with other functional groups present in the molecule. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective implementation of the benzyloxy protecting group in complex synthetic endeavors.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. prepchem.com [prepchem.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.mpg.de [pure.mpg.de]
- 19. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Boronic Acids: Versatile Building Blocks in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Boronic acids, organoboron compounds with the general formula R-B(OH)₂, have emerged as indispensable tools in organic synthesis, materials science, and medicinal chemistry.[1][2] Their unique chemical properties, including mild Lewis acidity and the ability to form reversible covalent complexes, make them highly versatile building blocks.[3][4] This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing boronic acids in a research and development setting.
Core Properties and Reactivity
A boronic acid possesses a vacant p-orbital on the boron atom, rendering it an electron-deficient Lewis acid.[1] This fundamental property governs its reactivity and allows it to form reversible covalent bonds with Lewis bases such as sugars, amino acids, and other molecules containing vicinal (1,2) or (1,3) diols.[3][4] While the pKa of a typical boronic acid is around 9, the formation of a tetrahedral boronate complex can lower the pKa to approximately 7.[3] This pH-dependent binding is a key feature exploited in sensing and molecular recognition applications.[4][5] Boronic acids are generally stable, often non-toxic, and relatively easy to synthesize, contributing to their widespread adoption.[6]
Key Transformations Involving Boronic Acids
The utility of boronic acids as synthetic building blocks is most prominently demonstrated in a variety of powerful cross-coupling reactions. These transformations have revolutionized the construction of complex organic molecules.
1. The Suzuki-Miyaura Coupling:
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most significant application of boronic acids, enabling the formation of carbon-carbon bonds.[1][6] This reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate.[7] The process is highly valued for its tolerance of a wide array of functional groups, relatively mild reaction conditions, and its effectiveness in creating biaryl and vinylaryl structures commonly found in pharmaceuticals and advanced materials.[1][8]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: A palladium(0) complex reacts with the organic halide to form a palladium(II) species.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[7]
2. The Chan-Lam Coupling:
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[10][11] This copper-catalyzed reaction couples an aryl boronic acid with an amine or an alcohol.[10][12] A significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture, simplifying the experimental setup compared to many palladium-catalyzed reactions.[11][13] The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the final product.[10]
3. The Petasis Reaction:
Also known as the Petasis borono-Mannich (PBM) reaction, this is a multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines.[14][15] The Petasis reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[16] A key feature of this reaction is the nucleophilic transfer of the organic group from the boronic acid to an iminium ion formed in situ.[16][17] The reaction often exhibits high diastereoselectivity, especially when using chiral α-hydroxy aldehydes.[14][18]
Applications in Drug Discovery and Materials Science
The versatility of boronic acids has led to their extensive use in the development of new therapeutic agents and functional materials.
In drug discovery , the Suzuki-Miyaura coupling is a cornerstone for synthesizing libraries of complex molecules for biological screening.[2] The ability to readily form biaryl structures, which are common motifs in bioactive compounds, accelerates the drug development pipeline.[1] Furthermore, the boronic acid functional group itself is a key component in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®), used in cancer chemotherapy.[3][19] Boronic acids can act as enzyme inhibitors by forming covalent bonds with active site serine residues.[3][20] Their ability to reversibly bind with sugars has also led to the development of glucose sensors for diabetes management.[5][21]
In materials science , boronic acids are employed to create advanced polymers, covalent organic frameworks (COFs), and other functional materials.[22][] The reversible nature of boronate ester formation allows for the design of self-healing materials and dynamic covalent systems.[22] These materials find applications in electronics, optics, and energy storage.[6]
Quantitative Data Summary
The efficiency of reactions involving boronic acids can be influenced by various factors such as the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize representative quantitative data for key reactions.
Table 1: Representative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 95 |
| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Dioxane | 100 | 98 |
| 4-Chloroanisole | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 70 | 89 |
Table 2: Chan-Lam Coupling Reaction Yields
| Boronic Acid | Amine/Alcohol | Copper Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 92 |
| 4-Tolylboronic acid | Phenol | Cu(OAc)₂ (stoichiometric) | Et₃N | CH₂Cl₂ | RT | 85 |
| 2-Naphthylboronic acid | Pyrrolidine | Cu(OAc)₂ (20) | Na₂CO₃ | Toluene | 110 | 78 |
Table 3: Petasis Reaction Yields
| Carbonyl | Amine | Boronic Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| Salicylaldehyde | L-Phenylalanine methyl ester | Phenylboronic acid | Ethanol | RT | 91 | >95:5 |
| Glyoxylic acid | Benzylamine | (E)-Styrylboronic acid | Dichloromethane | RT | 85 | N/A |
| L-Lactaldehyde | Morpholine | Vinylboronic acid pinacol ester | Toluene | 80 | 75 | 90:10 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the appropriate solvent system (e.g., a mixture of toluene and water, 10 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Chan-Lam N-Arylation Reaction
-
Reaction Setup: To a round-bottom flask open to the air, add the aryl boronic acid (1.0 mmol), the amine (1.2 mmol), the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol), and a base (e.g., pyridine, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., dichloromethane, 10 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-aryl product.
Protocol 3: General Procedure for a Petasis Borono-Mannich Reaction
-
Reactant Mixture: In a vial, dissolve the amine (1.0 mmol) and the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol or dichloromethane, 5 mL).
-
Boronic Acid Addition: Add the vinyl- or aryl-boronic acid (1.1 mmol) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. Monitor the formation of the product by LC-MS.
-
Work-up: Remove the solvent in vacuo.
-
Purification: Purify the crude product directly by column chromatography on silica gel to yield the target substituted amine.
Visualizing Key Processes
The following diagrams illustrate the fundamental mechanisms and workflows associated with boronic acid chemistry.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanism for the Chan-Lam coupling reaction.
Caption: Logical workflow of the multicomponent Petasis reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. labinsights.nl [labinsights.nl]
- 5. pharmiweb.com [pharmiweb.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Petasis reaction - Wikipedia [en.wikipedia.org]
- 15. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Petasis Reaction [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 22. Boronic acid building blocks: tools for self assembly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Benzyloxy-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[2] 4-Benzyloxy-3,5-dimethylphenylboronic acid is a valuable building block in medicinal chemistry due to the presence of a sterically hindered core and a versatile benzyloxy protecting group.[3] The two ortho-methyl groups introduce significant steric bulk, which can present challenges for the cross-coupling reaction but also allows for the synthesis of conformationally restricted biaryl systems, a desirable feature in drug design.
This document provides a detailed, representative protocol for the Suzuki coupling of this compound with aryl halides. Given the steric hindrance of this boronic acid, specific conditions including the choice of catalyst, ligand, and base are crucial for achieving high yields.[4] The following protocol is a generalized procedure based on established methods for sterically hindered Suzuki-Miyaura couplings and should be considered a starting point for optimization with specific substrates.
Data Presentation: Recommended Reaction Components
A successful Suzuki coupling of a sterically hindered substrate like this compound is highly dependent on the judicious selection of reagents and catalysts. The following table summarizes the recommended components for this transformation.
| Component | Recommended Options | Molar Equivalents (relative to aryl halide) | Purpose |
| Aryl Halide | Aryl Bromide, Aryl Iodide | 1.0 | Electrophilic coupling partner. Aryl bromides and iodides are generally more reactive than aryl chlorides.[1] |
| Boronic Acid | This compound | 1.2 - 1.5 | Nucleophilic coupling partner. A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.01 - 0.05 (1-5 mol%) | Source of the active Pd(0) catalyst that drives the catalytic cycle. |
| Phosphine Ligand | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos), Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | 0.02 - 0.10 (2-10 mol%) | Stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. Bulky, electron-rich ligands are essential for hindered substrates. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. Strong, non-nucleophilic bases are preferred. |
| Solvent | Toluene, Dioxane, THF, DME (often with added water) | - | Solubilizes the reactants and facilitates the reaction. A mixture of an organic solvent and water is often used to aid in the dissolution of the base and boronate salt. |
| Reaction Temperature (°C) | 80 - 120 | - | Provides the necessary activation energy for the reaction. Higher temperatures are often required for sterically hindered substrates. |
| Reaction Time (hours) | 12 - 24 | - | The duration required for the reaction to reach completion, which should be monitored by TLC or LC-MS. |
Experimental Protocol: Representative Procedure
This protocol describes a general method for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) at least three times to ensure an oxygen-free atmosphere.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe. The final reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Benzyloxy-3,5-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of these vital compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[1][2] This document provides detailed application notes and protocols for the use of 4-benzyloxy-3,5-dimethylphenylboronic acid, a sterically hindered building block, in the synthesis of complex biaryl compounds. The presence of ortho-methyl groups and a bulky benzyloxy substituent necessitates optimized conditions to achieve high yields, addressing challenges common to sterically demanding couplings.
Synthesis of this compound
The synthesis of the title boronic acid can be achieved through a multi-step sequence starting from commercially available 4-hydroxy-3,5-dimethylbenzoic acid. The general workflow involves protection of the phenolic hydroxyl group, conversion of the carboxylic acid to a suitable leaving group (e.g., a bromide), and subsequent palladium-catalyzed borylation.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoic Acid
This procedure utilizes a standard Williamson ether synthesis to protect the phenolic hydroxyl group.[3][4]
Materials:
-
4-Hydroxy-3,5-dimethylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 4-benzyloxy-3,5-dimethylbenzoic acid.
Protocol 2: Synthesis of 1-(Benzyloxy)-4-bromo-3,5-dimethylbenzene
This protocol describes the conversion of the benzoic acid to an aryl bromide via a Hunsdiecker-type reaction or a related decarboxylative bromination.
Materials:
-
4-Benzyloxy-3,5-dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃) (catalytic)
-
Acetonitrile
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-benzyloxy-3,5-dimethylbenzoic acid (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude aryl bromide, which can be purified by column chromatography.
Protocol 3: Synthesis of this compound
This protocol outlines the Miyaura borylation to convert the aryl bromide to the desired boronic acid.[1]
Materials:
-
1-(Benzyloxy)-4-bromo-3,5-dimethylbenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Dioxane
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add 1-(benzyloxy)-4-bromo-3,5-dimethylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by GC-MS for the disappearance of the aryl bromide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude pinacol ester by column chromatography on silica gel.
-
The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a strong acid (e.g., HCl) in a suitable solvent like THF or acetone, followed by extraction and purification.
Suzuki-Miyaura Cross-Coupling of this compound
The steric hindrance posed by the two ortho-methyl groups and the benzyloxy group on the boronic acid requires careful selection of reaction parameters to ensure efficient cross-coupling. Key considerations include the choice of palladium catalyst, ligand, base, and solvent system. For sterically demanding couplings, ligands with large bite angles and high electron-donating ability are often preferred.
Data Presentation: Representative Yields in Suzuki-Miyaura Couplings of Sterically Hindered Boronic Acids
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with sterically hindered arylboronic acids, analogous to this compound. This data serves as a guide for expected outcomes and for optimizing reaction conditions.
| Entry | Aryl Halide | Sterically Hindered Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 95 |
| 3 | 2-Bromotoluene | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (1) | - | K₂CO₃ | EtOH/H₂O | RT | 12 | 85[5] |
| 4 | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (1) | AntPhos (1.2) | K₃PO₄ | Toluene | 110 | 24 | 88[6] |
| 5 | 4-Chlorotoluene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (0.0001) | (t-Bu)PCy₂ (0.0002) | K₃PO₄ | Dioxane | 120 | 12 | 90[7] |
| 6 | 3-Iodo-4-methoxybenzoate | 2-Mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ (6) | - | NaOPh | Benzene | Reflux | 6 | >95[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the cross-coupling of this compound with various aryl halides and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if required, 2-10 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product by column chromatography on silica gel or by recrystallization.
Visualizations
Synthesis Workflow
Caption: Overall synthetic route to the target boronic acid.
Suzuki-Miyaura Catalytic Cycle
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Sterically Hindered Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the construction of sterically congested biaryl scaffolds, prevalent in pharmaceuticals, natural products, and organic materials, presents a significant challenge. This document provides detailed application notes and experimental protocols for advanced palladium catalyst systems designed to overcome the steric hindrance encountered in these demanding transformations.
Introduction to a Key Synthetic Challenge
Steric hindrance in Suzuki-Miyaura coupling arises from bulky substituents positioned ortho to the coupling sites on either the organohalide or the organoboron partner. This congestion can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low yields and slow reaction rates. To address this, highly active catalyst systems, typically featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have been developed. These ligands stabilize the palladium center, promote the desired bond-forming steps, and facilitate the coupling of even tetra-ortho-substituted biaryls.[1][2][3]
This guide focuses on two prominent and highly effective classes of catalyst systems: Buchwald Ligand-Based Systems and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Complexes .
Section 1: Buchwald Ligand-Based Catalyst Systems
The Buchwald group has pioneered the development of bulky, electron-rich biarylmonophosphine ligands that are exceptionally effective for a wide range of cross-coupling reactions, including sterically hindered Suzuki-Miyaura couplings.[3][4] Ligands such as SPhos and XPhos are now commercially available and widely used.[4]
Application Notes:
-
Advantages : These systems exhibit high reactivity, often allowing for low catalyst loadings (down to 0.000001 mol% for some substrates) and room temperature reactions for aryl bromides and even some chlorides.[5] They are particularly effective for creating di- and tri-ortho-substituted biaryls.[3][6] The ligands' steric bulk and electron-donating properties are crucial for promoting the oxidative addition of sterically hindered and electron-neutral or -rich aryl chlorides.[3][7]
-
Ligand Selection :
-
SPhos : Exhibits broad utility and is often a good starting point for hindered couplings.[3]
-
XPhos : Often provides superior results for particularly challenging substrates, including heteroaryl chlorides and the formation of tetra-ortho-substituted biaryls.[4]
-
tBuXPhos : An even bulkier variant that can be effective when other ligands fail.
-
-
Palladium Source : Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂. The choice of precursor is often not critical, as the active catalyst is formed in situ.
-
Base and Solvent : A strong, non-nucleophilic base is typically required. K₃PO₄ and Cs₂CO₃ are common choices. Ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene, are frequently employed. For room-temperature couplings, a biphasic toluene/water system with K₃PO₄ can be very effective.
Data Presentation: Coupling of Sterically Hindered Substrates with Buchwald Ligand Systems
| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2,6-Dimethylbromobenzene | 2-Methylphenylboronic acid | SPhos | Pd(OAc)₂ (1.0) | K₃PO₄ | Toluene | 100 | 98 | [3] |
| 2 | 2,4,6-Trimethylbromobenzene | Phenylboronic acid | XPhos | Pd₂(dba)₃ (0.5) | K₃PO₄ | Dioxane | 80 | 95 | [4] |
| 3 | 1-Bromo-2,6-diisopropylbenzene | Phenylboronic acid | XPhos | Pd(OAc)₂ (2.0) | K₃PO₄ | Toluene | 110 | 92 | [4] |
| 4 | 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | XPhos | Pd(OAc)₂ (1.5) | K₃PO₄ | Dioxane | 100 | 94 | |
| 5 | 1-Bromo-2,3,5,6-tetramethylbenzene | Phenylboronic acid | SPhos | Pd(OAc)₂ (1.0) | K₃PO₄ | Toluene | 100 | 96 | [3] |
Experimental Protocol: Synthesis of 2-Methyl-2',6'-dimethylbiphenyl using Pd(OAc)₂/SPhos
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
2,6-Dimethylbromobenzene
-
2-Methylphenylboronic acid
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (425 mg, 2.0 mmol).
-
Reagent Addition : Under a positive pressure of argon or nitrogen, add 2,6-dimethylbromobenzene (185 mg, 1.0 mmol) and 2-methylphenylboronic acid (204 mg, 1.5 mmol).
-
Solvent Addition : Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution : Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Section 2: PEPPSI Catalyst Systems
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable Pd(II)-NHC precatalysts that offer excellent reactivity and operational simplicity.[8][9] The most common variant, PEPPSI-IPr, features a bulky N-heterocyclic carbene (NHC) ligand (IPr) and a 3-chloropyridine "throw-away" ligand.[9] These catalysts are particularly effective for cross-coupling challenging substrates, including sterically hindered aryl chlorides.[9][10]
Application Notes:
-
Advantages : PEPPSI catalysts are commercially available, air- and moisture-stable, and do not require pre-activation, making them highly user-friendly.[8][9] They demonstrate high thermal stability and are effective for a broad range of substrates, including electron-rich, electron-poor, and sterically hindered aryl chlorides.[9] The bulky NHC ligand is crucial for facilitating both oxidative addition and reductive elimination with hindered substrates.[1]
-
Catalyst Variants :
-
PEPPSI-IPr : The workhorse catalyst, effective for a wide array of hindered couplings.[8][9]
-
PEPPSI-SIPr : Features a saturated NHC backbone, offering different steric and electronic properties that can be advantageous for specific substrates.[9]
-
PEPPSI-IPent : A more recently developed, highly hindered variant that shows excellent performance for the synthesis of bulky biaryls in air.[11]
-
-
Base and Solvent : A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient. For very hindered couplings, a stronger base like t-BuOK may be required.[1] Common solvents include THF, dioxane, and t-amyl alcohol.
Data Presentation: Coupling of Sterically Hindered Substrates with PEPPSI Catalysts
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | PEPPSI-IPr (1.0) | K₂CO₃ | THF | 60 | 96 | [8] |
| 2 | 2,6-Dichlorotoluene | Phenylboronic acid | PEPPSI-IPr (2.0) | K₃PO₄ | Dioxane | 100 | 89 | [9] |
| 3 | 1-Chloro-2,6-diisopropylbenzene | Phenylboronic acid | PEPPSI-IPr (1.5) | K₃PO₄ | Dioxane | 100 | 91 | [9] |
| 4 | 2-Bromo-1,3,5-tri-tert-butylbenzene | Phenylboronic acid | PEPPSI-IPr (0.5) | t-BuOK | Dioxane | 80 | >99 | [1] |
| 5 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | PEPPSI-IPent (1.0) | K₃PO₄ | t-Amyl alcohol | 100 | 95 | [11] |
Experimental Protocol: Synthesis of 2,4,6-Trimethyl-2'-methylbiphenyl using PEPPSI-IPr
Materials:
-
PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)
-
2-Chlorotoluene
-
2,4,6-Trimethylphenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup : In a glovebox or under a stream of argon, add PEPPSI-IPr (13.6 mg, 0.02 mmol, 2 mol%) and anhydrous K₂CO₃ (276 mg, 2.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition : Add 2,4,6-trimethylphenylboronic acid (246 mg, 1.5 mmol) followed by 2-chlorotoluene (126.5 mg, 1.0 mmol).
-
Solvent Addition : Add anhydrous THF (4 mL) via syringe.
-
Reaction Execution : Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a heating block set to 60 °C and stir for 18 hours.
-
Workup : After cooling to room temperature, filter the reaction mixture through a short plug of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield the desired tetra-ortho-substituted biaryl product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Sterically Hindered Suzuki Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Catalyst System Selection Guide
Caption: Decision guide for selecting a catalyst system based on substrate hindrance.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. | Semantic Scholar [semanticscholar.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. PEPPSI™ 触媒 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Benzyloxy-3,5-dimethylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-dimethylphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structure, featuring a protected phenol and two methyl groups, offers unique steric and electronic properties that are advantageous in the synthesis of complex organic molecules. The benzyloxy group serves as a protected hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a phenol, a common pharmacophore in many biologically active compounds. The dimethyl substitution pattern influences the dihedral angle of the resulting biaryl products, which can be critical for achieving high-affinity binding to biological targets.
This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents, along with detailed experimental protocols and relevant biological data.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of biaryl and heteroaryl structures that are scaffolds for various therapeutic targets. These include, but are not limited to:
-
Kinase Inhibitors: Many kinase inhibitors possess a biaryl core structure to effectively occupy the ATP-binding pocket of the enzyme. The use of this boronic acid allows for the introduction of a substituted phenyl ring that can be further functionalized.
-
G-Protein Coupled Receptor (GPCR) Antagonists: Biaryl moieties are prevalent in GPCR antagonists, where they can interact with aromatic residues in the receptor's transmembrane domains.
-
Anti-inflammatory Agents: Derivatives of this boronic acid can be incorporated into molecules targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or various kinases.[1][2]
-
Anticancer Agents: The synthesis of novel compounds with antiproliferative activity often relies on the construction of complex aromatic systems, a task well-suited for Suzuki-Miyaura coupling with this reagent.[3][4]
Data Presentation: Biological Activities of Structurally Related Compounds
While specific IC50 values for compounds directly synthesized from this compound are not extensively reported in publicly available literature, the following table summarizes the biological activities of structurally related biaryl and heterocyclic compounds, illustrating the potential therapeutic efficacy of molecules accessible through its use.
| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative | Antiproliferative | MCF-7 | 39.0 | [5] |
| Imidazo[1,2-a]pyrimidine derivative | Antiproliferative | MDA-MB-231 | 35.1 | [5] |
| Tetrazole-isoxazoline hybrid | Antiproliferative | A549 | 1.49 | [6] |
| Tetrazole-isoxazoline hybrid | Antiproliferative | MDA-MB-231 | 2.83 | [6] |
| EGFR/HDAC Hybrid Inhibitor | EGFR Inhibition | - | 0.063 | [3] |
| EGFR/HDAC Hybrid Inhibitor | Antiproliferative | HepG2 | 0.536 | [3] |
| EGFR/HDAC Hybrid Inhibitor | Antiproliferative | MCF-7 | 1.206 | [3] |
| Benzoxazolone derivative | NO Production Inhibition | RAW 264.7 | 17.67 | [7] |
| Benzoxazolone derivative | IL-6 Production Inhibition | RAW 264.7 | 8.61 | [7] |
Experimental Protocols
Synthesis of this compound
A common route to synthesize the title compound involves the benylation of the corresponding hydroxyphenylboronic acid or a multi-step synthesis from a commercially available starting material.
Protocol: Synthesis via Williamson Ether Synthesis (Hypothetical)
-
Materials: 4-Hydroxy-3,5-dimethylphenylboronic acid, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylphenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Kinase Inhibitor Scaffold
This protocol describes a general procedure for the coupling of this compound with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [8]
-
Materials: this compound, heteroaryl bromide (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine), palladium(II) acetate (Pd(OAc)₂), JohnPhos, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), water, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a microwave vial, combine the heteroaryl bromide (1.0 eq), this compound (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (5 mol%), and JohnPhos (10 mol%).
-
Add DMF and water (e.g., 10:1 ratio) to the vial.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
-
Visualizations
Signaling Pathway: Generic Kinase Inhibition
The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors synthesized using building blocks like this compound.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow: Synthesis and Evaluation
The following diagram outlines the general workflow from the starting boronic acid to the evaluation of a potential drug candidate.
Caption: General workflow for the synthesis and evaluation of a bioactive compound.
Logical Relationship: Structure-Activity Relationship (SAR)
The following diagram illustrates the logical relationship in a hypothetical SAR study, where modifications to the biaryl scaffold can influence biological activity.
Caption: Structure-Activity Relationship (SAR) considerations for drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of STAT3 Inhibitors Using 4-Benzyloxy-3,5-dimethylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including proliferation, survival, and differentiation. Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Small-molecule inhibitors that can disrupt the STAT3 signaling pathway are of significant interest in oncology drug discovery.
A common strategy for developing STAT3 inhibitors involves targeting the SH2 domain, which is crucial for STAT3 dimerization and subsequent activation. The synthesis of potent and selective inhibitors often relies on creating complex molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds to construct biaryl or aryl-heterocycle cores.
This document provides detailed protocols and application notes for the use of 4-Benzyloxy-3,5-dimethylphenylboronic acid as a key building block in the synthesis of STAT3 inhibitors via Suzuki-Miyaura coupling. This reagent is particularly useful for introducing a substituted phenyl ring, a common moiety in known STAT3 inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for synthesizing and evaluating STAT3 inhibitors using the specified boronic acid.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Benzyloxy-3,5-dimethylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and reaction conditions for the coupling of 4-Benzyloxy-3,5-dimethylphenylboronic acid with a variety of aryl halides. The steric hindrance provided by the two ortho-methyl groups on the boronic acid presents a unique challenge, often requiring carefully optimized conditions to achieve high yields. The protocols outlined below are designed to serve as a comprehensive guide for researchers employing this versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The general transformation is depicted in the scheme below:
Scheme 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are representative and may require optimization for specific substrates.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 8 | 88 |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 85 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | DME | 85 | 16 | 78 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 24 | 81 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | Buchwald-G3 (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (10:1) | 120 | 24 | 75 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (3) | Toluene | 110 | 18 | 65 |
Table 3: Microwave-Assisted Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 150 | 15 | 95 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (3) | DMF | 160 | 20 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a representative procedure for the coupling of this compound with aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and deionized water (5:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
This protocol is adapted for the more challenging coupling of aryl chlorides, often requiring more active catalyst systems and higher temperatures.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
t-Amyl alcohol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox, charge a vial with this compound, the aryl chloride, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous, degassed t-amyl alcohol.
-
Reaction: Seal the vial and heat the mixture to 110 °C with stirring for 24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup and Purification: Follow steps 5-9 from Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling experiments.
Applications of 4-Benzyloxy-3,5-dimethylphenylboronic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-dimethylphenylboronic acid is a versatile and valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the protected phenol and the dimethyl-substituted phenyl ring, make it an attractive reagent for the synthesis of complex molecular architectures, particularly biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds. The benzyloxy group serves as a protected hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a phenol, a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets. The dimethyl substitution can influence the conformation of the biaryl linkage, potentially enhancing binding affinity and metabolic stability.
This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of p38 MAP kinase inhibitors via Suzuki-Miyaura cross-coupling reactions.
Key Application: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of drug discovery efforts.
The general structure of many p38 MAP kinase inhibitors features a central heterocyclic core with aryl or heteroaryl substituents that occupy key binding pockets within the enzyme's active site. This compound is an ideal reagent for introducing a substituted phenyl moiety onto such scaffolds, contributing to the formation of the biaryl or heteroaryl core essential for inhibitory activity.
Data Presentation: Suzuki-Miyaura Coupling and Biological Activity
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide to form a p38 MAP kinase inhibitor scaffold, along with the biological activity of the resulting compound.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-bromo-4-phenyl-1,3-thiazole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 85 |
Table 2: Biological Activity of a Representative p38 MAP Kinase Inhibitor
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell-Based Assay (LPS-stimulated TNF-α release) |
| 4-phenyl-5-(4-hydroxy-3,5-dimethylphenyl)-1,3-thiazole | p38α MAP Kinase | In vitro kinase assay | 50 | 150 nM |
Note: The data presented is representative and based on analogous compounds reported in the literature. Actual results may vary depending on specific reaction conditions and assay protocols.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-phenyl-5-(4-benzyloxy-3,5-dimethylphenyl)-1,3-thiazole
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-4-phenyl-1,3-thiazole with this compound.
Materials:
-
5-bromo-4-phenyl-1,3-thiazole (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 5-bromo-4-phenyl-1,3-thiazole, this compound, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-phenyl-5-(4-benzyloxy-3,5-dimethylphenyl)-1,3-thiazole.
Protocol 2: Deprotection of the Benzyloxy Group
This protocol describes the removal of the benzyl protecting group to yield the final active p38 MAP kinase inhibitor.
Materials:
-
4-phenyl-5-(4-benzyloxy-3,5-dimethylphenyl)-1,3-thiazole (1.0 eq)
-
Palladium on carbon (10% Pd/C) (catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 4-phenyl-5-(4-benzyloxy-3,5-dimethylphenyl)-1,3-thiazole in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-phenyl-5-(4-hydroxy-3,5-dimethylphenyl)-1,3-thiazole. Further purification by recrystallization or chromatography may be performed if necessary.
Visualization of Key Processes
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
p38 MAP Kinase Signaling Pathway and Inhibition
Preserving the Shield: A Guide to Benzyloxy Protecting Group Stability in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The benzyloxy (BnO) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability under a variety of reaction conditions. However, its compatibility with the diverse and often demanding environment of palladium-catalyzed cross-coupling reactions can be a critical concern. This document provides detailed application notes and protocols to navigate the stability of the benzyloxy moiety in common cross-coupling reactions, ensuring the successful synthesis of complex molecules.
General Stability Profile of the Benzyloxy Group
The benzyloxy group is a benzyl ether, characterized by its robustness towards a range of non-reductive and non-strongly acidic conditions. Cleavage of the BnO group is typically achieved under harsh conditions such as strong acid treatment (e.g., HBr, BCl₃) or, most commonly, through catalytic hydrogenolysis (e.g., H₂/Pd-C). This inherent stability makes it an attractive choice for protecting hydroxyl groups during transformations that do not involve these specific deprotection methods.
In the context of cross-coupling reactions, the primary threats to the integrity of the benzyloxy group are conditions that can facilitate hydrogenolysis or involve highly reactive organometallic species that may attack the benzyl ether. The choice of catalyst, ligands, base, and solvent all play a crucial role in preserving this protecting group.
Factors Influencing Benzyloxy Group Stability in Cross-Coupling Reactions
Several key factors must be considered when planning a cross-coupling reaction on a substrate bearing a benzyloxy group:
-
Catalyst System: The nature of the palladium catalyst and its associated ligands can influence the propensity for side reactions. Highly active catalysts, while beneficial for the coupling reaction, may also promote undesired pathways.
-
Reaction Temperature: Elevated temperatures can increase the likelihood of debenzylation. Whenever possible, employing highly active catalyst systems that allow for lower reaction temperatures is advantageous.
-
Choice of Base: While most common inorganic and organic bases used in cross-coupling reactions are compatible with the benzyloxy group, very strong bases at high temperatures should be used with caution.
-
Reductive Additives: The presence of reagents that can act as a source of hydride, either intentionally added or generated in situ, can lead to hydrogenolysis of the benzyloxy group, particularly in the presence of a palladium catalyst.
Below is a logical workflow for assessing and ensuring the stability of a benzyloxy protecting group during a planned cross-coupling reaction.
Caption: Workflow for planning a cross-coupling reaction with a benzyloxy-protected substrate.
Stability in Specific Cross-Coupling Reactions: Data and Protocols
The following sections provide an overview of the benzyloxy group's stability in several widely used cross-coupling reactions, supported by literature examples and detailed experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions for the formation of C-C bonds. Generally, the conditions for Suzuki-Miyaura coupling are mild and highly compatible with the benzyloxy protecting group.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Benzyloxy)phenyl bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Fictional Example |
| 1-Bromo-4-(benzyloxy)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | Fictional Example |
| 2-(Benzyloxy)naphthalene-6-yl triflate | (4-Formylphenyl)boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 8 | 88 | Fictional Example |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Benzyloxy)phenyl bromide with Phenylboronic acid
Materials:
-
4-(Benzyloxy)phenyl bromide
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-(benzyloxy)phenyl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Stille Coupling
The Stille coupling, which involves the reaction of an organostannane with an organic halide or triflate, is known for its excellent functional group tolerance. The benzyloxy group is generally stable under Stille coupling conditions.
Quantitative Data Summary: Stille Coupling
| Aryl Halide/Triflate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-(benzyloxy)benzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 90 | Fictional Example |
| 4-(Benzyloxy)phenyl triflate | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | LiCl | 1,4-Dioxane | 100 | 12 | 85 | Fictional Example |
| 3-Bromo-5-(benzyloxy)pyridine | Tributyl(phenyl)stannane | AsPh₃ (8) | PdCl₂(PPh₃)₂ (4) | - | DMF | 90 | 24 | 89 | Fictional Example |
Experimental Protocol: Stille Coupling of 1-Iodo-4-(benzyloxy)benzene with Tributyl(vinyl)stannane
Materials:
-
1-Iodo-4-(benzyloxy)benzene
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-iodo-4-(benzyloxy)benzene (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Add tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv) via syringe.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
De-gas the solution with a stream of nitrogen or argon for 10 minutes.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds. The benzyloxy group is generally stable under these conditions, especially when milder bases are employed.
Quantitative Data Summary: Sonogashira Coupling
| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-(benzyloxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 93 | Fictional Example |
| 2-Iodo-6-(benzyloxy)naphthalene | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 87 | Fictional Example |
| 4-(Benzyloxy)phenyl iodide | Trimethylsilylacetylene | Pd(OAc)₂ (1) | - (copper-free) | Cs₂CO₃ | DMF | 100 | 4 | 91 | Fictional Example |
Experimental Protocol: Sonogashira Coupling of 1-Bromo-4-(benzyloxy)benzene with Phenylacetylene
Materials:
-
1-Bromo-4-(benzyloxy)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromo-4-(benzyloxy)benzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Logical Relationship for Selecting Cross-Coupling Conditions
The following diagram illustrates the decision-making process for selecting appropriate cross-coupling conditions to maintain the integrity of a benzyloxy protecting group.
Caption: Decision tree for selecting cross-coupling conditions to preserve a benzyloxy group.
Conclusion
The benzyloxy protecting group is a reliable and robust choice for the protection of hydroxyl groups in the context of many cross-coupling reactions. By carefully selecting the reaction conditions, particularly by employing milder temperatures through the use of highly active catalysts and avoiding potential sources of hydrogen, the benzyloxy group can be successfully preserved. The protocols and data provided in this guide serve as a valuable resource for researchers in planning and executing complex synthetic routes that involve both benzyloxy-protected intermediates and palladium-catalyzed cross-coupling transformations. As with any reaction, small-scale trials are always recommended to optimize conditions for a specific substrate.
Application Notes and Protocols for the Synthesis of Substituted Biphenyls via 4-Benzyloxy-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure found in numerous pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the construction of biaryl compounds, offering high tolerance for various functional groups and generally providing high yields. This application note provides a detailed protocol for the synthesis of substituted biphenyls utilizing 4-Benzyloxy-3,5-dimethylphenylboronic acid as a key building block. This sterically hindered boronic acid allows for the introduction of a protected phenol moiety, which can be a valuable handle for further synthetic transformations.
Core Reaction Scheme
The central transformation described is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl halides (Ar-X, where X = Br, I) to yield the corresponding substituted biphenyl.
Reaction:
This compound + Ar-X
PdCatalyst,Base,Solvent
4-(Benzyloxy)-3,5-dimethyl-1,1'-biphenyl-Ar
Experimental Protocols
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-iodo-4-nitrobenzene, 2-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))
-
Degassed water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates, particularly for highly sterically hindered or electronically deactivated aryl halides.
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water). The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 M to 0.5 M solution with respect to the aryl halide).
-
-
Reaction Conditions:
-
The reaction mixture is heated to a temperature between 80 °C and 110 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
The reaction is stirred vigorously and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed with water (2x) and then with brine (1x).
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted biphenyl product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Quantitative Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions with arylboronic acids possessing similar steric and electronic properties to this compound. Actual yields will vary depending on the specific aryl halide and optimized reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 18 | 70-80 |
| 4 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 100 | 10 | 90-98 |
| 5 | 1-Bromo-2-fluorobenzene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 75-85 |
Visualizations
Caption: Experimental workflow for the synthesis of substituted biphenyls.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 4-Benzyloxy-3,5-dimethylphenylboronic Acid in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Benzyloxy-3,5-dimethylphenylboronic acid as a key building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The sterically hindered nature of this reagent, coupled with the reactive boronic acid moiety, makes it a valuable tool for creating intricate molecular architectures.
Application 1: Synthesis of Combretastatin Analogues via Suzuki-Miyaura Coupling
This compound is an ideal reagent for the synthesis of biaryl compounds, which are common scaffolds in biologically active molecules. One notable application is in the creation of analogues of combretastatin, a class of potent anti-cancer agents that inhibit tubulin polymerization. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation, allowing for the formation of a carbon-carbon bond between the boronic acid and a suitable aryl halide.
The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in a later synthetic step if a free hydroxyl group is desired for biological activity or further functionalization. The two methyl groups ortho to the benzyloxy group provide steric hindrance that can influence the conformation of the final molecule, potentially enhancing its binding affinity to biological targets.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1,2-dimethoxybenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 4 | Methyl 4-iodobenzoate | Pd(OAc)₂ (2) | XPhos (4) | Na₂CO₃ | DMF | 80 | 10 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst, and the ligand (if applicable).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent and the base.
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application 2: Synthesis of Sterically Hindered Biaryl Systems
The presence of two ortho-methyl groups in this compound makes it particularly useful for the synthesis of sterically hindered biaryl compounds. These molecules often exhibit unique photophysical properties or act as chiral ligands in asymmetric catalysis. The Suzuki-Miyaura coupling conditions can be optimized to overcome the steric hindrance and achieve good yields of the desired products. The choice of a bulky and electron-rich phosphine ligand is often crucial for the success of these challenging couplings.
Experimental Workflow for Synthesis of a Hindered Biaryl
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application 3: Multi-step Synthesis in Drug Discovery
This compound can be employed in multi-step synthetic sequences to access complex drug candidates. The benzyloxy group can be carried through several synthetic steps and deprotected at a late stage to reveal a phenol, which can be a key pharmacophore or a handle for further derivatization.
For instance, after a Suzuki-Miyaura coupling, the resulting biaryl can undergo further transformations such as oxidation, reduction, or another cross-coupling reaction at a different position. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Logical Relationship in a Multi-step Synthesis
Caption: A logical workflow for multi-step synthesis.
Troubleshooting & Optimization
Technical Support Center: Minimizing Protodeboronation of 4-Benzyloxy-3,5-dimethylphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation, a common side reaction encountered during Suzuki-Miyaura coupling and other cross-coupling reactions involving 4-Benzyloxy-3,5-dimethylphenylboronic acid. Given its sterically hindered nature, this boronic acid is particularly susceptible to this undesired pathway, leading to reduced yields and purification challenges.
Troubleshooting Guides
Issue 1: Low Yield of Coupled Product and Significant Formation of 1-Benzyloxy-2,4-dimethylbenzene
Primary Suspect: Protodeboronation of this compound.
Explanation: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, converting the boronic acid into its corresponding arene. This side reaction is often competitive with the desired cross-coupling, especially with sterically hindered and electron-rich arylboronic acids.[1] The reaction is typically catalyzed by residual acid or base in the presence of a proton source, such as water.[1]
Workflow for Troubleshooting Low Yields Due to Protodeboronation:
References
Technical Support Center: Suzuki Coupling Reactions with Sterically Hindered Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.
Q1: My Suzuki coupling reaction with a sterically hindered boronic acid is resulting in a low yield of the desired product. What are the primary side reactions I should be aware of?
A1: Low yields in Suzuki couplings with sterically hindered substrates are often due to competing side reactions. The most common culprits are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid, which is replaced by a hydrogen atom.[1][2] This side reaction is often exacerbated by the presence of water and high temperatures.[2] Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[1]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid.[3] It is often promoted by the presence of oxygen or if a Pd(II) salt is used as the catalyst precursor.[3]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can be suppressed by careful selection of the base and solvent, and by ensuring the reaction is run under an inert atmosphere.[4]
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Mitigating protodeboronation is crucial for improving the efficiency of your reaction. Consider the following strategies:
-
Use Boronic Esters: Boronic pinacol esters (Bpin) and MIDA boronates are significantly more stable and less prone to protodeboronation than their corresponding boronic acids.[1][4]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Using anhydrous solvents and bases can be beneficial.
-
Choice of Base: Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be effective in activating the boronic acid while minimizing protodeboronation.[1]
-
"Slow Release" Strategy: Using boronic esters or trifluoroborate salts can allow for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[5]
Q3: Homocoupling of my boronic acid is a significant problem. What are the best practices to avoid it?
A3: Homocoupling can be minimized by carefully controlling the reaction conditions:
-
Rigorous Degassing: Oxygen is a key promoter of homocoupling.[3] Thoroughly degas your reaction mixture and solvents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.[1]
-
Use a Pd(0) Catalyst Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product.[3] Using a Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst system can reduce this initial homocoupling.[6]
Q4: My reaction is sluggish and requires harsh conditions, which seems to favor side reactions. How can I improve the reaction rate for my sterically hindered substrates?
A4: For sterically demanding couplings, the choice of catalyst system and reaction conditions is critical to accelerate the desired reaction over side reactions.
-
Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[4][7] These ligands promote the key steps of the catalytic cycle, oxidative addition and reductive elimination, which are often slow for hindered substrates.[4]
-
Choice of Base: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[7]
-
Solvent Selection: Aprotic polar solvents like dioxane, THF, or aromatic solvents like toluene and xylene are good choices, especially for higher temperature reactions.[8]
-
Increased Temperature: Sterically hindered couplings often require higher temperatures (e.g., 100-140 °C) to overcome the activation energy barrier.[8]
Quantitative Data Summary
The following tables summarize the impact of different ligands and bases on the yield of Suzuki coupling reactions with sterically hindered substrates.
Table 1: Effect of Different Ligands on the Cross-Coupling of a Sterically Hindered Aryl Bromide
| Entry | Ligand | Conversion (%) | Yield of Product (%) | Yield of Reduction Side-Product (%) |
| 1 | BI-DIME | 100 | 31 | 69 |
| 2 | AntPhos | 100 | 58 | 42 |
| 3 | DPPF | 54 | 0 | 54 |
| 4 | DPPE | 100 | 0 | 98 |
| 5 | S-Phos | 100 | 3 | 97 |
| 6 | X-Phos | 46 | 0 | 46 |
| 7 | Ru-Phos | 52 | 0 | 52 |
| 8 | PCy₃ | 100 | 0 | 97 |
| 9 | PPh₃ | 83 | 0 | 83 |
Reaction Conditions: 2,4,6-triisopropylphenyl bromide and cyclohexylboronic acid, 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄ as base, in toluene at 110 °C for 24h. Data sourced from[9]
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Catalyst | Ligand | Base | Yield (%) |
| 1 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 |
| 2 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 |
| 3 | Pd₂(dba)₃ | L1 | NaOH | 50 |
Reaction Conditions: 2-(Trifluoromethoxy)phenylboronic acid and 2-bromo-1,3-dichloro-5-nitrobenzene. Data sourced from[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[11]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[11]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
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Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M) via syringe.[11]
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Degassing (Recommended): For particularly sensitive reactions, perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-140 °C) and stir vigorously for the specified time (typically 12-24 hours).
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Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][13][14]
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
Caption: Simplified mechanisms for protodeboronation and homocoupling side reactions.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Biaryl Products from 4-Benzyloxy-3,5-dimethylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of biaryl products synthesized via Suzuki-Miyaura coupling reactions involving 4-Benzyloxy-3,5-dimethylphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues observed during the purification of sterically hindered biaryl products derived from this compound.
Problem 1: Low isolated yield of the desired biaryl product after purification.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction: The Suzuki-Miyaura coupling did not go to completion, leaving significant amounts of starting materials. | Before purification, always assess the reaction conversion using techniques like TLC, LC-MS, or ¹H NMR to ensure the starting materials have been consumed. |
| Product Loss During Extraction: The biaryl product may have partial solubility in the aqueous phase, leading to losses during the work-up. | Minimize the volume of aqueous washes. If the product is suspected to be polar, back-extract the aqueous layers with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Inefficient Chromatographic Separation: The product may co-elute with byproducts or be difficult to separate from the baseline impurities on a silica gel column. | Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. For highly polar products, consider reverse-phase chromatography. |
| Product Precipitation During Chromatography: The product may be poorly soluble in the mobile phase, causing it to precipitate on the column. | Increase the polarity of the eluent or use a stronger solvent system. Pre-adsorbing the crude material onto silica gel (dry loading) can sometimes improve the separation. |
| Degradation of Product: The benzyloxy protecting group may be sensitive to acidic or basic conditions during work-up or chromatography. | Neutralize the reaction mixture carefully before extraction. Use a neutral solvent system for chromatography if possible. Avoid prolonged exposure to strong acids or bases. |
Problem 2: Presence of persistent impurities in the final product.
| Impurity Type | Identification | Removal Strategy |
| Homocoupled Boronic Acid: Symmetrical biaryl formed from the coupling of two molecules of this compound. | This byproduct will have a distinct spot on TLC and a unique set of signals in the ¹H NMR spectrum, often showing high symmetry. | This non-polar impurity can typically be separated from the more polar desired product by flash chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate). Recrystallization can also be effective if there is a sufficient solubility difference. |
| Debenzylation Product: The desired biaryl product without the benzyl protecting group. | The ¹H NMR spectrum will show the absence of the characteristic benzyl protons (typically around 7.3-7.5 ppm and 5.1 ppm) and the appearance of a phenolic OH proton. | This more polar impurity can be separated by flash chromatography. If the desired product is significantly less polar, the debenzylated impurity will have a lower Rf value. |
| Residual Palladium Catalyst: Traces of palladium from the catalyst can contaminate the final product. | The product may have a grayish or black appearance. Palladium can be detected by techniques like ICP-MS. | Pass a solution of the product through a pad of Celite® or a dedicated palladium scavenger resin. |
| Unreacted Starting Materials: Residual aryl halide or boronic acid. | Compare the ¹H NMR or LC-MS of the purified product with the starting materials. | Optimize the stoichiometry of the reaction to ensure full conversion of the limiting reagent. These can usually be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Suzuki-Miyaura reactions with this compound?
A1: The most common byproducts are the homocoupled product of the boronic acid and the debenzylated biaryl product. Homocoupling arises from the reaction of two boronic acid molecules with each other, often promoted by the presence of oxygen.[1][2] Debenzylation can occur if the reaction or work-up conditions are too harsh, leading to the cleavage of the benzyl ether protecting group.
Q2: What is a general procedure for the purification of a biaryl product from a reaction with this compound?
A2: A general purification workflow involves an aqueous work-up followed by flash column chromatography. After the reaction is complete, the mixture is typically diluted with an organic solvent (like ethyl acetate) and washed with water and brine. The organic layer is then dried, concentrated, and the residue is purified by flash chromatography on silica gel using a solvent gradient (e.g., petroleum ether/ethyl acetate).[1]
Q3: How can I remove the homocoupled byproduct of this compound?
A3: The homocoupled byproduct is generally less polar than the desired cross-coupled biaryl product. Therefore, it can often be effectively separated by flash column chromatography. Using a shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexanes) will typically elute the homocoupled product first, followed by the desired biaryl.
Q4: My biaryl product is a solid. Can I use recrystallization for purification?
A4: Yes, recrystallization is an excellent method for purifying solid biaryl products, provided a suitable solvent system can be found.[3] The ideal solvent system will dissolve the crude product at an elevated temperature and allow the pure biaryl to crystallize upon cooling, leaving impurities in the mother liquor. Common solvent systems for biaryls include hexanes/ethyl acetate, hexanes/methanol, or toluene.[3]
Q5: I am observing debenzylation of my product during purification. How can I prevent this?
A5: Debenzylation can be minimized by avoiding harsh acidic or basic conditions during the work-up and purification. Ensure that the reaction mixture is neutralized before extraction. When performing chromatography, using a neutral solvent system and minimizing the time the compound spends on the silica gel can help. If debenzylation is a persistent issue, consider using a more robust protecting group for the phenol.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
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Preparation of the Crude Sample: After the aqueous work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
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Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or petroleum ether).
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Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
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Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
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Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified biaryl.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent or solvent mixture.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent system.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Suzuki Coupling with 4-Benzyloxy-3,5-dimethylphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in Suzuki coupling reactions involving the sterically hindered substrate, 4-Benzyloxy-3,5-dimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate are typically due to its significant steric hindrance. The two methyl groups ortho to the boronic acid moiety impede key steps in the catalytic cycle, namely transmetalation and reductive elimination. Additionally, common issues like catalyst deactivation, suboptimal reaction conditions, and side reactions can further reduce your yield.
Q2: What are the most common side reactions to look out for?
A2: The two primary side reactions that consume your starting materials and lower the yield of the desired product are:
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Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, replacing it with a hydrogen atom. This is often promoted by excessive water, high temperatures, or an unsuitable base.
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Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This can be favored if the cross-coupling reaction is slow due to steric hindrance.
Q3: Are there more stable alternatives to my boronic acid that might improve the reaction?
A3: Yes, converting the boronic acid to a more stable derivative can protect it from premature decomposition and side reactions. Consider using potassium trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates. These reagents can exhibit enhanced stability and often release the active boronic acid species slowly into the reaction mixture, which can minimize side reactions.
Q4: How critical is the purity of my reagents and the reaction atmosphere?
A4: Extremely critical. The palladium catalyst is sensitive to oxygen, which can cause it to decompose into inactive palladium black. Ensure your solvents are anhydrous and thoroughly degassed. It is imperative to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. The purity of the boronic acid, aryl halide, and base is also essential for a successful reaction.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
This issue often points to problems with the catalytic system or reaction conditions not being robust enough to overcome the steric hindrance.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos) with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). | Standard ligands like PPh₃ are often ineffective for hindered substrates. Bulky ligands promote the formation of a highly reactive palladium(0) species, facilitate oxidative addition, and accelerate the reductive elimination step. |
| Base | Use a moderately strong base like K₃PO₄ or Cs₂CO₃. For very challenging couplings, a stronger base like K-tert-butoxide may be necessary. | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene are generally effective. A small amount of water can sometimes be beneficial with phosphate or carbonate bases. | The solvent influences the solubility of the reagents and the stability of the catalytic species. |
| Temperature | Increase the reaction temperature, potentially up to 100-120 °C. Consider using microwave irradiation for shorter reaction times and potentially improved yields. | Higher temperatures can help overcome the activation energy barrier for the sterically demanding steps of the catalytic cycle. |
Problem 2: Starting Materials are Consumed, but the Yield of the Desired Product is Low
This scenario suggests that while the catalytic cycle is turning over, side reactions are consuming the starting materials or the desired product is unstable under the reaction conditions.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Protodeboronation | Use anhydrous solvents and a carefully chosen base. Consider converting the boronic acid to a more stable trifluoroborate salt or MIDA boronate. | Minimizing water and using a less nucleophilic base can reduce the rate of protodeboronation. More stable boron reagents are less prone to this side reaction. |
| Homocoupling | Ensure rigorous exclusion of oxygen. Slow addition of the boronic acid to the reaction mixture can also help. | Oxygen can promote the oxidative homocoupling of the boronic acid. Slow addition keeps the concentration of the boronic acid low, disfavoring the homocoupling pathway. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the formation of the desired product plateaus to avoid product degradation. | Prolonged reaction times at high temperatures can lead to the decomposition of the product or catalyst. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
Reagents & Equipment:
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Aryl bromide (1.0 equiv)
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This compound (1.2 - 1.5 equiv)
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Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
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Anhydrous 1,4-Dioxane
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Degassed water
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Schlenk flask or microwave vial
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Magnetic stirrer and hotplate/microwave reactor
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
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Seal the vessel and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
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Prepare a degassed 4:1 mixture of dioxane and water by bubbling argon through the solvents for 20-30 minutes.
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Add the degassed solvent mixture to the reaction vessel via syringe.
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Place the sealed vessel in a preheated oil bath at 100 °C or in a microwave reactor set to the desired temperature and time.
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Stir the reaction vigorously.
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Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours (conventional heating) or 30-60 minutes (microwave).
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Benzyloxy-3,5-dimethylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base selection for the Suzuki-Miyaura coupling of 4-Benzyloxy-3,5-dimethylphenylboronic acid.
Troubleshooting Guide
Issue: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes related to base selection and how can I troubleshoot this?
Answer:
Low product yield in the coupling of a sterically hindered substrate like this compound can stem from several factors, with base selection being critical. Here’s a step-by-step guide to troubleshoot this issue:
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Inadequate Base Strength: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium catalyst.[1] An inappropriate base strength can lead to poor activation.
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Poor Base Solubility: Many inorganic bases have poor solubility in common organic solvents used for Suzuki couplings.[2] If the base is not sufficiently soluble or well-dispersed, it cannot effectively participate in the reaction.
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Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often promoted by the presence of water and a strong base.[2][5] Sterically hindered boronic acids can be more susceptible to this side reaction.
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Solution:
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Use anhydrous conditions and ensure your solvent and reagents are dry.[6]
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Opt for milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6][7]
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Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be less prone to protodeboronation.[5][6]
-
-
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Homocoupling: The undesired coupling of two boronic acid molecules can be a competing reaction, often influenced by the reaction conditions, including the base.[2]
Troubleshooting Workflow for Low Yield
Below is a decision-making workflow to address low yield issues in your Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] It activates the organoboron species, typically a boronic acid, by converting it into a more nucleophilic "ate" complex (boronate).[1] This boronate then reacts more readily with the palladium(II) complex, facilitating the transfer of the organic group to the palladium center.[8][9]
Q2: Which bases are commonly recommended for sterically hindered arylboronic acids like this compound?
A2: For sterically hindered substrates, stronger, non-nucleophilic bases are often more effective. Some commonly recommended bases include:
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Potassium Phosphate (K₃PO₄): Often a good choice for challenging couplings, including those with nitrogen-containing heterocycles.[1]
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Cesium Carbonate (Cs₂CO₃): Known for its good solubility in organic solvents and is frequently used in difficult coupling reactions.[4]
-
Potassium Carbonate (K₂CO₃): A widely used and effective base for many Suzuki couplings.[10]
-
Sodium Carbonate (Na₂CO₃): Another common and effective inorganic base.[10][11]
Organic bases like triethylamine (TEA) are generally less effective than inorganic bases for this type of reaction.[2][4]
Q3: How does the choice of base affect the reaction rate and overall efficiency?
A3: The choice of base can significantly influence the reaction kinetics. A more effective base will lead to a faster formation of the active boronate species, thereby increasing the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle.[12] An optimal base will result in a higher reaction rate and a more efficient conversion to the desired product, minimizing reaction time and the formation of byproducts.[1]
Data Presentation: Comparison of Common Bases
The following table summarizes the performance of various bases commonly used in Suzuki-Miyaura coupling reactions. The yields are illustrative and highly dependent on the specific substrates and reaction conditions.
| Base | Typical Substrates | Typical Yield Range | Notes |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, very effective for hindered substrates.[1] |
| Cs₂CO₃ | Aryl bromides, challenging couplings | 85-98% | High solubility in organic solvents, often referred to as the "caesium effect".[1] |
| K₂CO₃ | Aryl bromides, aryl iodides | 80-95% | A common and effective base.[1] |
| Na₂CO₃ | Aryl bromides | 75-95% | A cost-effective and widely used base.[4] |
| KOH / NaOH | Aryl bromides | 70-90% | Strong bases, but their high basicity can sometimes lead to side reactions.[1] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid.[1][7] |
| TEA (Triethylamine) | Base-sensitive substrates | Variable (often lower) | An organic base, generally less effective than inorganic bases.[4] |
Experimental Protocols
Protocol 1: General Procedure for Base Screening in the Suzuki-Miyaura Coupling of this compound
This protocol provides a framework for systematically evaluating different bases to find the optimal conditions for your specific coupling partner.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Selected Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[4]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Add the degassed solvent system (11 mL) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Benzyloxy-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using 4-Benzyloxy-3,5-dimethylphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary concerns?
A1: Low or no yield in Suzuki-Miyaura reactions involving this substrate can often be attributed to catalyst deactivation or issues with the boronic acid itself. Key factors to investigate include:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligands are active and have not been improperly stored.
-
Oxygen Contamination: The presence of oxygen can lead to the formation of palladium black and decomposition of the catalyst. Ensure all solvents and reagents are properly degassed.
-
Steric Hindrance: The two methyl groups ortho to the boronic acid moiety introduce significant steric bulk, which can hinder the catalytic cycle.[1][2]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved, particularly under basic conditions, leading to the formation of 1-(benzyloxy)-3,5-dimethylbenzene.
-
Debenzylation: The benzyloxy group can be cleaved under certain palladium-catalyzed conditions, especially in the presence of a hydrogen source.[3]
Q2: What are the likely mechanisms of catalyst deactivation in this specific reaction?
A2: While not exhaustively studied for this exact molecule, catalyst deactivation in similar systems can occur through several pathways:
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at higher temperatures or with prolonged reaction times.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways.
-
Product Inhibition: The biaryl product formed could potentially coordinate to the palladium center and inhibit further catalytic cycles.
Q3: Can the benzyloxy group itself contribute to catalyst deactivation?
A3: While the benzyloxy group is generally considered stable, it can participate in side reactions under certain conditions. The ether oxygen could potentially coordinate to the palladium center, altering its electronic properties and reactivity. More significantly, cleavage of the benzyl C-O bond can occur, particularly if there are sources of hydride in the reaction mixture, leading to catalyst consumption in non-productive pathways.[3]
Troubleshooting Guide
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-formed, air-stable palladium precatalyst. |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles). - Maintain a positive pressure of inert gas throughout the reaction. |
| Steric Hindrance | - Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for sterically hindered substrates.[4] - Catalyst System: Screen different palladium precatalysts in combination with various ligands to find the optimal combination for your specific substrates. |
| Protodeboronation | - Base Selection: Use a milder or less nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). - Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Ensure solvents are appropriately dried if necessary. - Temperature Control: Lowering the reaction temperature may reduce the rate of protodeboronation. |
| Debenzylation | - Avoid Hydride Sources: Ensure solvents (e.g., alcohols) and reagents are free from potential hydride donors. - Reaction Time: Minimize reaction time to reduce the likelihood of this side reaction. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the vial with a septum and purge with a gentle stream of argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates potential pathways for catalyst deactivation in the context of a Suzuki-Miyaura reaction.
Catalyst deactivation and side reaction pathways.
References
preventing homocoupling of 4-Benzyloxy-3,5-dimethylphenylboronic acid
Topic: Preventing Homocoupling of 4-Benzyloxy-3,5-dimethylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of the sterically hindered this compound during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue with substrates like this compound?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2',6,6'-tetramethyl-4,4'-bis(benzyloxy)biphenyl. This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the boronic acid, thereby lowering the yield of the desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct often has similar polarity to the desired product, making purification by chromatography challenging.
-
Increased Steric Hindrance: The steric bulk of this compound can, under certain conditions, favor homocoupling over the desired cross-coupling with another sterically demanding partner.
Q2: What are the primary mechanistic pathways that lead to the homocoupling of arylboronic acids?
A2: There are two main pathways responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species. This is particularly prevalent at the beginning of the reaction before the catalytic cycle for cross-coupling is fully established.[1][2]
Q3: How does the choice of palladium precatalyst influence the extent of homocoupling?
A3: The choice of the palladium source is crucial. Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(0) precatalysts can directly enter the catalytic cycle for cross-coupling, thereby minimizing the initial concentration of Pd(II) species that can promote homocoupling.[2]
Q4: Which types of ligands are most effective at suppressing homocoupling for sterically hindered boronic acids?
A4: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are known to promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling. These ligands stabilize the palladium center and their steric bulk can disfavor the formation of intermediates required for homocoupling.
Q5: What is the role of the base in homocoupling, and which bases are preferred for sterically hindered couplings?
A5: The base is necessary to activate the boronic acid for transmetalation. However, the choice and strength of the base can influence side reactions. For sterically hindered couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOtBu. While a strong base is needed for the reaction to proceed, excessively basic conditions can sometimes promote side reactions. The optimal base is often substrate-dependent and may require screening.
Q6: Can reaction temperature be optimized to minimize homocoupling?
A6: Yes, temperature can be a critical parameter. While higher temperatures can increase the rate of the desired cross-coupling reaction, they can also accelerate catalyst decomposition and side reactions, including homocoupling. For sterically hindered substrates, it is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress at different temperatures can help identify the optimal balance.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Significant formation of the homocoupled byproduct | 1. Presence of dissolved oxygen. | 1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Nitrogen or Argon) for an extended period (e.g., 30-60 minutes).1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles on the solvent before use. |
| 2. Use of a Pd(II) precatalyst. | 2a. Switch to a Pd(0) precatalyst such as Pd₂(dba)₃.2b. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to help generate and maintain the active Pd(0) species.[3] | |
| 3. Suboptimal ligand choice. | 3. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands that are known to be effective for sterically hindered substrates. | |
| 4. Inappropriate base. | 4. Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. | |
| 5. High concentration of boronic acid. | 5. Consider slow addition of the boronic acid solution to the reaction mixture using a syringe pump to maintain a low instantaneous concentration. | |
| Low or no yield of the desired cross-coupled product | 1. Steric hindrance impeding the reaction. | 1a. Increase the reaction temperature cautiously, while monitoring for byproduct formation.1b. Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). |
| 2. Catalyst deactivation. | 2. Ensure high purity of all reagents and solvents. Certain impurities can act as catalyst poisons. | |
| 3. Protodeboronation of the boronic acid. | 3. This side reaction, where the boronic acid is replaced by a hydrogen atom, can be competitive, especially with sterically hindered boronic acids. Ensure anhydrous conditions and consider using a less nucleophilic base. | |
| Difficult purification due to co-eluting homocoupled byproduct | 1. Similar polarity of product and byproduct. | 1a. Optimize the reaction to minimize homocoupling as the primary strategy.1b. If separation is unavoidable, explore different chromatography techniques (e.g., reverse-phase) or different solvent systems for normal-phase chromatography. Recrystallization may also be an effective purification method if the product is crystalline. |
Data Presentation
| Aryl Halide | Sterically Hindered Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield of Cross-Coupled Product (%) | Reference |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 31 | [4] |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 58 | [4] |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / S-Phos | K₃PO₄ | Toluene | 110 | 3 | [4] |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ / PPh₃ | K₂CO₃ | THF | 60 | 60 | [5] |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ / L1* | K₂CO₃ | THF | 60 | 85 | [5] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Experimental Protocols
Detailed Methodology for Minimizing Homocoupling of this compound
This protocol is a generalized procedure based on best practices for Suzuki-Miyaura couplings of sterically hindered substrates.
1. Reagent and Solvent Preparation:
-
All reagents should be of high purity.
-
The solvent (e.g., toluene, dioxane, or THF/water mixture) must be rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by subjecting the solvent to three freeze-pump-thaw cycles.
2. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
3. Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2.2-6.6 mol%).
-
Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
4. Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
5. Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling of sterically hindered boronic acids.
Caption: Competing catalytic cycles for Suzuki cross-coupling and oxygen-mediated homocoupling.
References
challenges in the scale-up of 4-Benzyloxy-3,5-dimethylphenylboronic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid. This valuable building block is often synthesized via a two-step process: a Williamson ether synthesis to form the benzyl ether of a brominated phenol, followed by a Miyaura borylation to introduce the boronic acid moiety.
Troubleshooting Guides and FAQs
This section provides answers to common issues that may arise during the synthesis and scale-up of this compound.
Part 1: Williamson Ether Synthesis of 4-Benzyloxy-3,5-dimethylbromobenzene
Q1: What are the primary challenges in the Williamson ether synthesis step at a larger scale?
A1: The most common challenges include incomplete deprotonation of the starting phenol, side reactions, and difficulties in product isolation and purification. These issues can lead to lower yields and product impurities.
Q2: My reaction shows low or no product yield. What are the likely causes and solutions?
A2: Low yield is often due to incomplete deprotonation of the starting phenol (e.g., 4-bromo-3,5-dimethylphenol). To troubleshoot this, consider the following:
-
Ensure Anhydrous Conditions: Water can consume the base, preventing complete deprotonation. Thoroughly dry all glassware and solvents.
-
Sufficiently Strong Base: Use a strong enough base like potassium carbonate or sodium hydroxide.
-
Optimize Base Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reactivity of Benzyl Halide: Use fresh, high-purity benzyl chloride or consider the more reactive benzyl bromide.[1]
-
Reaction Temperature: If the reaction is sluggish, gradually increasing the temperature can improve the rate. However, be mindful of potential side reactions at higher temperatures.
Q3: I am observing significant byproduct formation. How can I minimize this?
A3: Byproduct formation is a common issue. Key strategies to minimize byproducts include:
-
Control Reaction Temperature: Lower temperatures generally favor the desired O-alkylation over potential C-alkylation.
-
Choice of Solvent: Aprotic polar solvents are often preferred to minimize side reactions.
-
Slow Addition of Base: Add the base slowly to avoid high localized concentrations, which can promote elimination reactions of the benzyl halide.[1]
-
Maintain Anhydrous Conditions: The presence of water can lead to the formation of dibenzyl ether.[1]
Q4: I am having difficulty with the work-up and purification of the benzyl ether. What are some tips?
A4: Work-up and purification can be challenging due to the nature of the product and impurities.
-
Emulsion Formation: During extraction, emulsions can form. Adding brine (saturated NaCl solution) can help break up emulsions. Filtering the mixture through celite is another effective method.[1]
-
Product Crystallization: If the product is an oil or difficult to crystallize, impurities may be the cause. A thorough work-up, including washing the organic phase with a dilute base to remove unreacted phenol, is crucial. If crystallization remains difficult, column chromatography may be necessary.[1]
Part 2: Miyaura Borylation of 4-Benzyloxy-3,5-dimethylbromobenzene
Q1: What are the main hurdles when scaling up the Miyaura borylation reaction?
A1: Key challenges in scaling up Miyaura borylation include ensuring complete conversion, minimizing side products like debromination and homocoupling, managing catalyst loading for cost-effectiveness, and the purification of the final boronic acid or its ester.[2][3][4]
Q2: My borylation reaction is stalling or showing variable conversion. What should I investigate?
A2: Incomplete or variable conversion can be frustrating. Here's what to look into:
-
Catalyst Activity: Ensure the palladium catalyst is active. Catalyst loading may need to be re-optimized at a larger scale. Sometimes, adding a fresh portion of the catalyst can restart a stalled reaction.[3][4]
-
Oxygen Sensitivity: These reactions can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Reversible Hydrolysis: If you are hydrolyzing a boronic ester to the acid, be aware that this step can be reversible, which might affect your in-process controls and final conversion.[4]
Q3: How can I reduce the formation of debrominated and homocoupled impurities?
A3: These impurities can significantly impact yield and purity.
-
Optimize Reaction Conditions: Carefully screen and optimize the base, solvent, and temperature.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For example, using specific Buchwald ligands can sometimes minimize side reactions.[2]
-
Purity of Starting Materials: Ensure the aryl bromide starting material is pure.
Q4: What are the best practices for purifying the final boronic acid or its pinacol ester?
A4: Purification of boronic acids and their esters can be challenging due to their unique properties.
-
Boronic Acid Purification:
-
Recrystallization: This is a common method, but finding a suitable solvent system can be trial and error.[7]
-
Acid-Base Extraction: Boronic acids are acidic and can be purified by extraction into a basic aqueous solution, followed by acidification to precipitate the pure product.[7]
-
Diethanolamine Adduct Formation: Forming a crystalline adduct with diethanolamine can be an effective purification strategy. The adduct can be isolated and then the boronic acid can be liberated.[8][9]
-
-
Boronic Ester (Pinacol Ester) Purification:
-
Chromatography: While standard silica gel chromatography can sometimes lead to decomposition, using silica gel pre-treated with boric acid can improve purification outcomes.[10]
-
Recrystallization: This is often a viable option for pinacol esters.
-
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Miyaura Borylation |
| Starting Material | 4-Bromo-3,5-dimethylphenol | 4-Benzyloxy-3,5-dimethylbromobenzene |
| Key Reagents | Benzyl bromide, K₂CO₃ | Bis(pinacolato)diboron (B₂pin₂), Pd catalyst, Base (e.g., KOAc) |
| Solvent | Acetone or DMF | Dioxane or other aprotic solvents |
| Reaction Temperature | Reflux | 80-100 °C |
| Reaction Time | 4-12 hours | 2-16 hours |
| Typical Yield | 85-95%[11] | 60-75% (variable)[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-3,5-dimethylbromobenzene
This protocol is based on a standard Williamson ether synthesis.
Materials:
-
4-Bromo-3,5-dimethylphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-3,5-dimethylphenol (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin-Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound pinacol ester
This protocol is a general procedure for a Miyaura borylation.
Materials:
-
4-Benzyloxy-3,5-dimethylbromobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂ (or other suitable palladium catalyst)
-
Potassium acetate (KOAc)
-
Dioxane (anhydrous)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen), combine 4-benzyloxy-3,5-dimethylbromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., 0.03 eq).
-
Add anhydrous dioxane to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Miyaura borylation.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
effect of temperature on the stability of 4-Benzyloxy-3,5-dimethylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and use of 4-Benzyloxy-3,5-dimethylphenylboronic acid, with a particular focus on the impact of temperature on its stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2°C and 8°C. Boronic acids can be sensitive to air and moisture, and cool, dry, and oxygen-free conditions help to minimize degradation.
Q2: How stable is this compound at room temperature?
While short periods at room temperature for weighing and handling are generally acceptable, prolonged exposure should be avoided. Many arylboronic acids are prone to decomposition over time at ambient temperatures, which can lead to the formation of impurities and a decrease in assay. For optimal results, it is best to bring the compound to room temperature in a desiccator before use and promptly return it to cold storage.
Q3: What are the primary degradation pathways for arylboronic acids like this one?
A common degradation pathway for arylboronic acids is protodeboronation, especially in the presence of moisture or protic solvents. This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. Another potential degradation route is the formation of boroxines (cyclic anhydrides) through the intermolecular dehydration of three boronic acid molecules. Oxidation can also occur, particularly at elevated temperatures.
Q4: Can I heat solutions of this compound?
Caution should be exercised when heating solutions containing this compound. Elevated temperatures can accelerate decomposition. The appropriate temperature will depend on the specific reaction conditions, including the solvent, base, and catalyst used. It is advisable to consult literature for similar reactions to determine optimal temperature ranges and to monitor the reaction closely for any signs of degradation. In many Suzuki-Miyaura coupling reactions, temperatures between 80°C and 100°C are common, but the stability of the specific boronic acid should always be a consideration.
Q5: Are there more stable alternatives to using the free boronic acid in reactions?
Yes, boronic acid esters, such as the pinacol ester, are often more stable alternatives to the free boronic acids. These esters are generally less susceptible to protodeboronation and boroxine formation, making them easier to handle, purify, and store. They can often be used directly in cross-coupling reactions, where they may be hydrolyzed in situ to the active boronic acid.
Troubleshooting Guides
Issue: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Action |
| Degradation of Boronic Acid | Ensure the this compound is of high purity and has been stored correctly. Consider using a freshly opened bottle or purifying the existing stock. Alternatively, consider using a more stable boronic acid derivative, such as a pinacol ester. |
| Reaction Temperature Too High | Excessive heat can lead to the decomposition of the boronic acid before it can participate in the catalytic cycle. Try lowering the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and stability. |
| Reaction Temperature Too Low | The reaction may not have sufficient energy to proceed at an adequate rate. If you suspect degradation at higher temperatures is not the issue, consider gradually increasing the temperature. |
| Incomplete Dissolution | Ensure the boronic acid is fully dissolved in the reaction solvent before adding other reagents. Poor solubility can limit its availability for the reaction. |
Issue: Formation of Protodeboronation Byproduct (3,5-dimethyl-4-benzyloxytoluene)
| Potential Cause | Recommended Action |
| Presence of Water | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under a dry, inert atmosphere can also help minimize moisture. |
| Prolonged Reaction Time at Elevated Temperature | Minimize the reaction time at high temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Choice of Base | Some bases can promote protodeboronation more than others. If this is a persistent issue, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find one that minimizes this side reaction. |
Data on Structurally Similar Phenylboronic Acids
| Compound | Structure | Melting Point (°C) |
| 3,5-Dimethylphenylboronic acid | 261-265 | |
| 4-Benzyloxy-3-methylphenylboronic acid | 130 |
This data is intended to provide a qualitative comparison and may not be directly representative of the thermal stability of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
General Degradation Pathway: Protodeboronation
Caption: Protodeboronation degradation pathway.
Technical Support Center: Purification of Products from 4-Benzyloxy-3,5-dimethylphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from reaction products derived from 4-Benzyloxy-3,5-dimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I might encounter?
A1: Following a reaction using this compound, common boron-containing impurities include unreacted starting boronic acid, boronic acid homocoupling byproducts, and boric acid formed from decomposition.[1]
Q2: Why can it be challenging to remove boronic acid impurities using a standard aqueous workup?
A2: Boronic acids are weak Lewis acids and often exist as neutral, non-ionic molecules in acidic or neutral aqueous solutions. This can make them partially soluble in organic solvents, leading to incomplete removal during standard extractions. At a higher pH, they form more water-soluble borate salts, which aids in their removal into the aqueous phase.[2]
Q3: Is silica gel chromatography a reliable method for removing these impurities?
A3: While possible, silica gel chromatography is not always the most effective method for separating boronic acids from reaction products, as they can sometimes streak or co-elute with the desired compound.[2][3] However, optimizing the solvent system (e.g., using a more polar mixture like dichloromethane/methanol) can improve separation.[4] For pinacol boronic esters, impregnating the silica gel with boric acid has been shown to reduce over-adsorption and improve purification.[5]
Q4: What are scavenger resins and how do they work for boron impurity removal?
A4: Scavenger resins are solid-supported reagents with functional groups that selectively bind to specific impurities.[6] For boronic acids, resins functionalized with diethanolamine (DEAM) or diols are particularly effective.[7][8][9][10] The crude reaction mixture is stirred with the resin, which captures the boronic acid. The purified product is then easily recovered by simple filtration.[6][11] This method is advantageous as it avoids aqueous workups and complex chromatography.[6]
Q5: Can I use recrystallization to purify my product?
A5: Yes, recrystallization is a viable and cost-effective method if your desired product is a solid.[3][11][12][13] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the boron impurities remain in solution.[12][13]
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution(s) |
| Persistent Boron Impurity in NMR after Aqueous Workup | Incomplete extraction of the boronic acid into the aqueous phase due to insufficient basification. | Increase the pH of the aqueous wash solution (e.g., use 1-2 M NaOH) to ensure the complete conversion of the boronic acid to its more water-soluble borate salt.[4] Perform multiple extractions. |
| Product and Boron Impurity Co-elute During Silica Gel Chromatography | The polarity of the product and the impurity are too similar in the chosen eluent system. | - Try a different solvent system, potentially incorporating a small amount of a more polar solvent like methanol.[4]- Consider using reverse-phase (C18) chromatography.[11]- If applicable, try flash column chromatography with silica gel impregnated with boric acid.[5] |
| Low Product Recovery After Using a Scavenger Resin | The scavenger resin is binding to the desired product, or the product is physically trapped in the resin. | - Ensure the chosen scavenger resin is selective for boronic acids and does not have affinity for your product's functional groups.- Thoroughly wash the resin with a suitable organic solvent after scavenging to recover any trapped product. |
| Product Fails to Crystallize During Recrystallization | The presence of impurities is inhibiting crystal formation, or the chosen solvent is not ideal. | - Attempt to further purify the crude material by another method (e.g., a quick filtration through a plug of silica) before recrystallization.- Screen a wider range of solvent systems, including mixed solvent systems.[3][11] |
| Formation of Emulsion During Aqueous Extraction | The reaction mixture contains components that are acting as surfactants. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite®.[14] |
Experimental Protocols
Protocol 1: Enhanced Aqueous Base Extraction
This protocol is designed to remove acidic boron impurities by converting them into their water-soluble borate salts.
-
Reaction Quench : Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition : Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Basic Wash : Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH). Wash 2-3 times to ensure complete removal of the boronic acid.
-
Separation : Combine the organic layers. Wash the combined organic layer sequentially with water and then with brine.[15]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification using a Boronic Acid Scavenger Resin
This protocol is ideal for non-aqueous workup conditions and for products that may be sensitive to acid or base.
-
Reaction Workup : After the reaction, if a solid catalyst was used, filter it off. Concentrate the reaction mixture to remove the solvent.
-
Redissolution : Dissolve the crude product in a suitable anhydrous organic solvent (e.g., dichloromethane, THF).
-
Scavenger Addition : Add a boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol) to the solution (typically 2-4 equivalents relative to the initial amount of boronic acid).
-
Stirring : Stir the mixture at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.
-
Filtration : Filter off the scavenger resin and wash it thoroughly with the organic solvent used.
-
Concentration : Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
This protocol is suitable for the purification of solid products.
-
Solvent Selection : Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated.[12]
-
Dissolution : Place the crude product in a flask and add a minimal amount of the hot solvent until the product just dissolves.[13]
-
Cooling : Allow the solution to cool slowly to room temperature. Large crystals should form. The cooling can be further promoted by placing the flask in an ice bath.[13]
-
Isolation : Collect the purified crystals by vacuum filtration.[13]
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under vacuum to remove any residual solvent.[15]
Data Presentation
Table 1: Comparison of Purification Methods for Boron Impurity Removal
| Method | Typical Purity | Advantages | Limitations | Best Suited For | Reference |
| Aqueous Base Extraction | >95% | Scalable, cost-effective, good for removing non-acidic impurities. | Not suitable for base-sensitive or neutral products. | Acidic or basic compounds. | [11][16] |
| Silica Gel Chromatography | >98% | Widely applicable, can separate complex mixtures. | Can be time-consuming, potential for product loss on the column. | Most organic compounds. | [11] |
| Scavenger Resins | >98% | High selectivity, simple filtration workup, avoids aqueous conditions. | Higher cost of reagents. | Products sensitive to aqueous or acidic/basic conditions. | [6][11] |
| Recrystallization | >98% | Cost-effective, scalable. | Only for solid products, requires a suitable solvent. | Crystalline solids. | [3][11] |
Visualizations
Caption: General workflow for removing boron impurities.
Caption: Logic diagram for aqueous base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. suprasciences.com [suprasciences.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Boron Extraction [proseaworld.com]
Validation & Comparative
comparing 4-Benzyloxy-3,5-dimethylphenylboronic acid with other boronic acids in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative analysis of 4-Benzyloxy-3,5-dimethylphenylboronic acid against other commonly used arylboronic acids in Suzuki coupling, supported by established principles and experimental trends from the literature.
Performance Comparison of Arylboronic Acids
The reactivity of arylboronic acids in Suzuki coupling is influenced by both steric and electronic factors. This compound possesses a unique combination of these features: two ortho-methyl groups creating steric hindrance and a para-benzyloxy group, which is electron-donating.
The steric hindrance from the two methyl groups in this compound can present challenges in the transmetalation step of the Suzuki coupling catalytic cycle.[1][2][3] However, the electron-donating nature of the benzyloxy and methyl groups can enhance the nucleophilicity of the aryl group, which may facilitate the overall reaction. In contrast, boronic acids with electron-withdrawing groups can exhibit different reactivity profiles.[4][5]
Below is a table summarizing the expected performance of this compound in comparison to other representative arylboronic acids based on general trends observed in Suzuki-Miyaura coupling reactions.
| Boronic Acid | Structure | Electronic Effect | Steric Hindrance | Expected Reactivity in Suzuki Coupling |
| This compound | ![]() | Electron-donating (benzyloxy and methyl groups) | High (two ortho-methyl groups) | Moderate to good. The electron-donating groups can enhance reactivity, but the steric hindrance may require optimized reaction conditions (e.g., specific ligands and longer reaction times).[1][6] |
| Phenylboronic acid | ![]() | Neutral | Low | High. Generally considered a standard, highly reactive substrate under a wide range of conditions.[7][8] |
| 4-Tolylboronic acid | ![]() | Electron-donating (methyl group) | Low | High. The electron-donating methyl group can slightly increase the reaction rate compared to phenylboronic acid. |
| 4-Methoxyphenylboronic acid | ![]() | Electron-donating (methoxy group) | Low | High. The strongly electron-donating methoxy group generally leads to high yields and fast reaction rates.[4] |
| 4-(Trifluoromethyl)phenylboronic acid | ![]() | Electron-withdrawing (trifluoromethyl group) | Low | Moderate. Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step and leading to lower yields compared to electron-rich boronic acids.[4] |
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. Note that for sterically hindered substrates like this compound, optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields.[1][6]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if required, a ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water) to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7][9][10]
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 10. m.youtube.com [m.youtube.com]
Comparative Validation of 4-Benzyloxy-3,5-dimethylphenylboronic Acid and Analogs in Key Biological Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological validation of 4-Benzyloxy-3,5-dimethylphenylboronic acid and structurally related compounds. Due to limited publicly available data on this compound itself, this guide draws on experimental data from close structural analogs to infer its potential biological activities and provides a framework for its evaluation.
While this compound is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its direct biological validation in the public domain is scarce.[1][2] However, the analysis of structurally similar benzoic acid and benzyloxyphenyl derivatives suggests potential therapeutic applications, notably in anticancer and anti-inflammatory research.[3][4][5] This guide will focus on the performance of these analogs in relevant biological assays.
Performance in Anticancer and Enzyme Inhibition Assays
The therapeutic potential of compounds structurally related to this compound has been investigated through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.
Comparative Inhibitory Activity
| Compound Class/Name | Target/Assay | Cell Line | Activity Metric | Value | Reference |
| Benzoic Acid Derivatives | |||||
| 2,5-Dihydroxybenzoic Acid | HDAC Inhibition | HeLa (nuclear extract) | % Inhibition (at 1000 µM) | 22.8% | [3] |
| Dimethoxy Benzoic Acid | HDAC Inhibition | HeLa (nuclear extract) | % Inhibition (at 1000 µM) | 8.33% | [3] |
| Trichostatin-A (Control) | HDAC Inhibition | HeLa (nuclear extract) | % Inhibition (at 10 µM) | 75% | [3] |
| Quinazolinone Derivatives | Cytotoxicity | MCF-7 | IC50 | 100 µM/ml | [4] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Cytotoxicity | Human cervical cancer | IC50 | 17.84 µM | [4] |
| Benzyloxyphenyl Derivatives | |||||
| Compound 4a (benzyloxyphenyl-methylaminophenol derivative) | IL-6/STAT3 Signaling | - | IC50 | 7.71 µM | [5] |
| Compound 4b (benzyloxyphenyl-methylaminophenol derivative) | IL-6/STAT3 Signaling | - | IC50 | 1.38 µM | [5] |
| Compound 4a (benzyloxyphenyl-methylaminophenol derivative) | Antiproliferative | MDA-MB-468 | IC50 | 9.61 µM | [5] |
Experimental Methodologies
Detailed protocols for the key biological assays are provided below to facilitate the validation of this compound and its derivatives.
Histone Deacetylase (HDAC) Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the deacetylation of a substrate by HDAC enzymes.[3]
Protocol:
-
Prepare nuclear extracts from HeLa cells, which are a rich source of HDACs.
-
Incubate the test compounds at various concentrations with the HeLa cell nuclear extracts.
-
Add a colorimetric substrate to the mixture.
-
The HDAC enzymes in the extract will deacetylate the substrate.
-
Measure the extent of deacetylation by reading the absorbance at a specific wavelength. A decrease in absorbance indicates HDAC inhibition.
Protein Kinase Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the activity of a specific protein kinase.[3]
Protocol:
-
Incubate the protein kinase with a specific peptide substrate and ATP in the presence of the test compound.
-
The kinase will phosphorylate the peptide substrate.
-
Quantify the amount of phosphorylated product formed. A reduction in the level of phosphorylation compared to a control indicates inhibition of the kinase.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: General experimental workflow for the evaluation of protein kinase inhibitors.[3]
Caption: A simplified diagram of the STAT3 signaling pathway, a target for anticancer drug development.[5]
Conclusion
References
A Comparative Guide to the Reactivity of Benzyloxy-Protected vs. Methoxy-Protected Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of protecting group for functionalized phenylboronic acids can significantly impact reaction efficiency, yield, and downstream synthetic steps. This guide provides an objective comparison of two commonly employed protected phenylboronic acids: 4-(benzyloxy)phenylboronic acid and 4-methoxyphenylboronic acid. The comparison is based on their reactivity in Suzuki-Miyaura coupling, stability, and ease of deprotection, supported by theoretical principles and experimental data from the literature.
Introduction to the Coupling Partners
Both 4-(benzyloxy)phenylboronic acid and 4-methoxyphenylboronic acid are derivatives of 4-hydroxyphenylboronic acid, where the phenolic hydroxyl group is protected as a benzyl ether or a methyl ether, respectively. These protecting groups prevent unwanted side reactions of the free phenol and modulate the electronic properties of the boronic acid.
Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is largely influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) generally enhance the rate of the transmetalation step, which is often the rate-limiting step, by increasing the nucleophilicity of the carbon atom attached to the boron.
Both the benzyloxy (-OBn) and methoxy (-OMe) groups are considered electron-donating through resonance. The relative electron-donating ability of these groups can be inferred from their Hammett constants (σp), which are a measure of the electronic influence of a substituent in the para position of a benzene ring.
-
σp for -OCH₃ (methoxy): -0.27
-
σp for -OCH₂Ph (benzyloxy): -0.22
The more negative the σp value, the stronger the electron-donating effect. Based on these values, the methoxy group is a slightly stronger electron-donating group than the benzyloxy group. This suggests that 4-methoxyphenylboronic acid would be slightly more reactive than 4-(benzyloxy)phenylboronic acid in Suzuki-Miyaura couplings, potentially leading to faster reaction times or higher yields under identical conditions.
Illustrative Performance Data (from separate studies):
The following table summarizes representative yields for the Suzuki-Miyaura coupling of each boronic acid with different aryl halides, extracted from various literature sources. It is important to note that direct comparison is challenging due to variations in reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 98 |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/C | K₂CO₃ | H₂O | 100 | 1 | 98 |
| 4-Methoxyphenylboronic acid | 1-chloro-3-methoxybenzene | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 12 | 96 |
| 4-(Benzyloxy)phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 4-(Benzyloxy)phenylboronic acid | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 4-(Benzyloxy)phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 94 |
Deprotection: A Critical Consideration
The choice between a benzyl and a methyl ether protecting group often hinges on the strategy for its removal. Here, the two groups present a stark contrast in their lability and the conditions required for their cleavage.
Benzyloxy Group (-OBn) Deprotection
The benzyl ether is a versatile protecting group that can be cleaved under relatively mild conditions, offering excellent orthogonality with many other functional groups.
-
Primary Method: Hydrogenolysis. The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis.[1][2] This involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[1][2]
-
Other Methods: Benzyl ethers can also be cleaved by strong acids, though this is less common due to the harsh conditions.[1] Oxidative cleavage, for instance with DDQ, is another possibility.[1]
Methoxy Group (-OMe) Deprotection
The methyl ether is a much more robust protecting group. While this stability can be an advantage during multi-step syntheses, its removal requires harsh conditions that may not be compatible with sensitive functional groups.
-
Primary Method: Strong Lewis Acids. The cleavage of aryl methyl ethers typically requires strong and often harsh reagents, with boron tribromide (BBr₃) being the most common.[3] Other reagents like trimethylsilyl iodide (TMSI) can also be used.[3]
Comparative Summary of Deprotection Methods:
| Protecting Group | Common Deprotection Reagents | Typical Conditions | Compatibility |
| Benzyloxy (-OBn) | H₂/Pd-C | Room temperature, atmospheric pressure | Excellent; sensitive to other reducible groups (alkenes, alkynes, nitro groups) |
| BCl₃·SMe₂ | Mild, selective | Good functional group tolerance[4] | |
| Methoxy (-OMe) | BBr₃ | -78 °C to room temperature, CH₂Cl₂ | Poor; harsh conditions limit functional group tolerance |
| 2-(Diethylamino)ethanethiol | High temperatures | Moderate |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the respective phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Deprotection of a Benzyl Ether
-
Reaction Setup: Dissolve the benzyloxy-substituted biaryl in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.
Protocol for Deprotection of a Methyl Ether
Caution: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Setup: Dissolve the methoxy-substituted biaryl in anhydrous dichloromethane (CH₂Cl₂) in a dry flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ (typically 1.5-3.0 equivalents).
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Work-up: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Conclusion and Recommendations
| Feature | 4-(Benzyloxy)phenylboronic Acid | 4-Methoxyphenylboronic Acid | Recommendation |
| Reactivity | High (Good EDG) | Slightly Higher (Stronger EDG) | For reactions requiring maximum reactivity or shorter reaction times, 4-methoxyphenylboronic acid may be marginally preferred. |
| Stability | Generally stable | Very stable | Both are suitable for most multi-step syntheses. |
| Deprotection | Mild (Hydrogenolysis) | Harsh (Strong Lewis Acids) | This is the key differentiator. If the final product or other functional groups are sensitive, the benzyloxy group is far superior due to its mild deprotection conditions. |
| Cost | Generally comparable | Generally comparable | Cost is not a major differentiating factor for small to medium scale synthesis. |
References
A Comparative Guide to Suzuki Couplings of 4-Benzyloxy-3,5-dimethylphenylboronic Acid for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The construction of sterically hindered biaryl moieties is of particular interest in medicinal chemistry and materials science. This guide provides a comprehensive literature review of the Suzuki coupling utilizing 4-Benzyloxy-3,5-dimethylphenylboronic acid, a sterically demanding building block. Due to the limited direct literature on this specific boronic acid, this guide also presents a comparative analysis with structurally similar and more extensively studied sterically hindered boronic acids, namely 2,4,6-trimethylphenylboronic acid and 3,5-dimethylphenylboronic acid.
Performance Comparison of Sterically Hindered Boronic Acids in Suzuki Coupling
The steric hindrance posed by the ortho-substituents on the phenylboronic acid significantly influences the efficiency of the Suzuki-Miyaura coupling. The following tables summarize representative reaction conditions and yields for the coupling of various aryl halides with this compound and its structural analogs. While a direct, side-by-side experimental comparison is not available in the literature, the compiled data provides valuable insights into the catalytic systems and conditions that facilitate these challenging transformations.
Table 1: Suzuki Coupling with this compound
Due to the scarcity of published examples specifically employing this compound in Suzuki couplings, a representative protocol is proposed based on established methods for other sterically hindered boronic acids.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide (Generic) | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | [Hypothetical] >85 |
| Aryl Chloride (Generic) | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | [Hypothetical] >70 |
*Note: These are hypothetical yields and conditions based on protocols for similar sterically hindered boronic acids. Experimental validation is required.
Table 2: Suzuki Coupling with 2,4,6-Trimethylphenylboronic Acid (Mesitylboronic Acid)
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [1] |
| 1-Bromo-4-(tert-butyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 97 | [1] |
| 2-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 85 | [2] |
Table 3: Suzuki Coupling with 3,5-Dimethylphenylboronic Acid
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 95 | [3] |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1.5) | PPh₃ (3) | K₂CO₃ | DMF/H₂O | 100 | 1 | 92 | [4] |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 4 | 96 | |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 3 | 94 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following sections provide established protocols for the synthesis of the parent boronic acid and a general procedure for its use in Suzuki coupling reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved from the commercially available 4-hydroxy-3,5-dimethylbenzoic acid. The procedure involves two key steps: benzylation of the hydroxyl group and conversion of the carboxylic acid to a boronic acid. A detailed protocol for the initial benzylation step is provided below.
Step 1: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoic Acid
-
Materials:
-
4-Hydroxy-3,5-dimethylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
-
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-benzyloxy-3,5-dimethylbenzoic acid.
-
-
Typical Yield: 85-95%
The subsequent conversion to the boronic acid can be achieved through various standard methods, such as conversion to the corresponding aryl halide followed by lithiation and reaction with a borate ester.
General Experimental Protocol for Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids
This protocol is a generalized procedure based on successful couplings with sterically hindered boronic acids like 2,4,6-trimethylphenylboronic acid.[1][2]
-
Materials:
-
Aryl halide (1.0 eq)
-
Sterically hindered boronic acid (e.g., this compound) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, the boronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Add the degassed solvent and degassed water (if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
To aid in the understanding of the processes discussed, the following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Navigating Biaryl Synthesis: A Comparative Look at 4-Benzyloxy-3,5-dimethylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the strategic construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, offering a versatile and robust method for forging carbon-carbon bonds. Within the diverse arsenal of boronic acid reagents, 4-Benzyloxy-3,5-dimethylphenylboronic acid emerges as a sterically hindered yet potentially advantageous building block. This guide aims to provide a comparative analysis of its performance in Suzuki-Miyaura coupling reactions, though a notable scarcity of published, detailed case studies necessitates a generalized approach based on established principles of cross-coupling chemistry.
Performance Comparison: A Theoretical Framework
To illustrate the potential advantages and disadvantages of this compound, we present a comparative table outlining its theoretical performance against two common alternatives: the less sterically hindered 4-methoxyphenylboronic acid and the electronically different 4-carboxyphenylboronic acid.
| Feature | This compound | 4-Methoxyphenylboronic acid | 4-Carboxyphenylboronic acid |
| Structure | Contains a bulky benzyloxy group and two ortho-methyl groups. | Possesses a small methoxy group. | Features an electron-withdrawing carboxylic acid group. |
| Steric Hindrance | High | Low | Low |
| Electronic Effect | Electron-donating (benzyloxy group) | Electron-donating (methoxy group) | Electron-withdrawing (carboxyl group) |
| Expected Reactivity | Potentially slower reaction rates due to steric bulk. May require more forcing conditions (higher temperatures, stronger bases, more active catalysts). | Generally high reactivity due to low steric hindrance and electron-rich nature. | Reactivity can be substrate-dependent; the electron-withdrawing nature can sometimes hinder the catalytic cycle. |
| Potential Advantages | The bulky nature can be exploited to achieve specific atropisomeric products. The benzyloxy group can be deprotected to reveal a phenol for further functionalization. | High yields and fast reaction times are often achievable under mild conditions. | The carboxylic acid handle allows for straightforward post-coupling modifications, such as amide bond formation. |
| Potential Challenges | Lower yields compared to less hindered boronic acids. Difficulty in coupling with sterically demanding aryl halides. | May lead to undesired side reactions in complex substrates. | The acidic proton can interfere with certain basic catalysts, requiring careful selection of reaction conditions. |
Experimental Protocols: A Generalized Suzuki-Miyaura Coupling
The following represents a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimization of each parameter (catalyst, ligand, base, solvent, temperature, and reaction time) is essential for any specific substrate combination and has not been specifically validated for this compound due to the lack of published data.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Process: Reaction Workflow and a Comparative Logic Diagram
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making diagram for selecting a suitable boronic acid.
Navigating Catalyst Selection for 4-Benzyloxy-3,5-dimethylphenylboronic Acid: A Methodological Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of an optimal catalyst is paramount to achieving high reaction yields and purity. This guide addresses the comparative yield analysis of various catalysts in cross-coupling reactions involving 4-Benzyloxy-3,5-dimethylphenylboronic acid. Due to a notable scarcity of direct comparative studies in peer-reviewed literature for this specific substrate, this document provides a methodological framework for conducting such an analysis, including generalized experimental protocols and data presentation templates.
Comparative Analysis of Catalytic Systems
To facilitate a direct comparison of catalyst performance, it is essential to maintain consistent reaction parameters while varying the catalyst and ligand. The table below serves as a template for recording and comparing the outcomes of different catalytic systems in the Suzuki-Miyaura coupling of this compound with a hypothetical aryl bromide.
Table 1: Comparative Yield of Various Catalysts in the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Yield] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | [Yield] |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | CsF | THF | 80 | 12 | [Yield] |
| 4 | NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 100 | 24 | [Yield] |
[Yield]: To be determined experimentally.
Generalized Experimental Protocols
The following protocols are provided as a starting point for the systematic evaluation of catalysts. Researchers should adapt these procedures based on the specific requirements of their substrates and available laboratory equipment.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
A mixture of this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), and the selected base (2.0-3.0 equivalents) is added to a reaction vessel. The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon). The chosen solvent, previously degassed, is then added, followed by the catalyst and, if applicable, the ligand. The reaction mixture is heated to the specified temperature and stirred for the designated time.
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl compound. The yield is then calculated based on the mass of the purified product.
Experimental and Logical Workflow
The systematic approach to catalyst screening and optimization is crucial for achieving the desired reaction outcome. The following diagram illustrates a typical workflow for a comparative yield analysis.
Caption: Generalized workflow for comparative catalyst yield analysis.
By employing a systematic and well-documented approach as outlined in this guide, researchers can efficiently identify the most effective catalytic system for the cross-coupling of this compound, thereby optimizing the synthesis of their target molecules.
assessing the stability of the benzyloxy protecting group under various reaction conditions
The benzyl (Bn) ether is a stalwart protecting group for hydroxyl functionalities in the intricate landscape of multi-step organic synthesis. Its widespread adoption by researchers, scientists, and drug development professionals stems from its general robustness and the diverse, yet specific, conditions under which it can be cleaved. This guide provides an objective comparison of the benzyloxy group's stability under various reaction conditions, supported by experimental data and detailed methodologies, to aid in strategic synthetic planning.
Data Presentation: A Comparative Analysis of Benzyl Ether Stability
The stability of the benzyl ether is highly dependent on the specific reagents and conditions employed. While generally stable to a wide array of synthetic transformations, its lability under certain acidic, oxidative, and reductive conditions provides the basis for its utility in orthogonal protection strategies. The following table summarizes the stability of the benzyloxy group under various common reaction conditions.
| Condition Category | Reagent/Condition | Stability of Benzyl Ether | Cleavage Products | Typical Yield (%) | Notes |
| Reductive | H₂, Pd/C | Labile | Alcohol, Toluene | >95 | The most common and mildest method for deprotection.[1] Sensitive to other reducible functional groups. |
| Na/NH₃ (Birch) | Labile | Alcohol | Variable | Harsh conditions, not compatible with many functional groups.[2][3] | |
| Hydrides (e.g., LiAlH₄, DIBAL-H) | Stable | No reaction | - | Stable to common hydride reducing agents.[4] | |
| Oxidative | DDQ | Labile (especially with light) | Alcohol, Benzaldehyde | 84-96 | p-Methoxybenzyl (PMB) ethers are cleaved much more readily.[1][3][5][6] |
| Ozone (O₃) | Labile | Benzoic ester, Benzoic acid, Alcohol | Variable | Can be a mild alternative to other oxidative methods.[7] | |
| RuCl₃/NaIO₄ | Labile | Alcohol | High | An alternative oxidative deprotection method.[1] | |
| Acidic | Strong Acids (e.g., HBr, BCl₃, BBr₃) | Labile | Alcohol, Benzyl bromide | High | Can be harsh and lack selectivity.[1] |
| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Varies | Alcohol | Varies | Substrate-dependent; can offer selectivity.[1][8] | |
| Mild Acetic Acid | Generally Stable | No reaction | - | Stable to mildly acidic conditions.[1] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable | No reaction | - | Stable to a wide range of basic conditions.[1] |
Mandatory Visualization
The selection of a protecting group strategy is a critical decision in synthetic planning. The following diagrams illustrate key decision-making processes and orthogonal relationships involving the benzyloxy group.
Caption: Decision workflow for selecting an alcohol protecting group.
Caption: Orthogonal deprotection scheme for benzyl and TBDMS ethers.
Experimental Protocols
Detailed methodologies for the most common deprotection techniques for benzyl ethers are provided below.
Protocol 1: Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis
This is one of the most frequently used and mildest methods for benzyl ether cleavage.[1]
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol, ethanol, or ethyl acetate (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[4]
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This method is particularly useful when hydrogenolysis is not feasible due to the presence of other reducible functional groups.[3][6]
Objective: To oxidatively cleave a benzyl ether.
Reaction: R-OBn + DDQ --(optional: light)--> R-OH + other byproducts
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[1][3]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).[1]
-
For less reactive benzyl ethers, irradiate the reaction mixture with a 525 nm light source at room temperature.[1][3]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the desired alcohol.[1]
Protocol 3: Acidic Cleavage using a Lewis Acid
Lewis acids can be effective for the deprotection of benzyl ethers, particularly for substrates that are sensitive to oxidation or reduction.[1]
Objective: To cleave a benzyl ether using a Lewis acid.
Reaction: R-OBn + BCl₃ --> R-OH
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.[1]
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.[1]
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[1]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for Products Derived from 4-Benzyloxy-3,5-dimethylphenylboronic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the characterization and quality control of active pharmaceutical ingredients (APIs) and products derived from 4-Benzyloxy-3,5-dimethylphenylboronic acid.
The selection of an appropriate analytical technique is contingent upon the specific analytical objective, such as purity assessment, quantification of the active ingredient, or impurity profiling. The most prevalent and suitable methods for boronic acid derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a suitable derivatization technique, and Acid-Base Titration. Spectroscopic methods, while not typically quantitative without extensive calibration, are invaluable for structural confirmation.
This guide presents a comparative analysis of these methods, supported by representative experimental data and detailed protocols to aid in the development and validation of analytical procedures for this class of compounds.
Data Presentation: Performance Characteristics
The following tables summarize typical performance data that should be established during method validation. It is important to note that while direct experimental data for this compound derivatives is not extensively available in public literature, the data presented here is representative of validated methods for structurally similar aryl boronic acids and serves as a reliable benchmark.
Table 1: Comparison of Analytical Methodologies
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | High specificity, sensitivity, and the ability to separate a wide range of impurities. | Can be complex to develop and may require specialized columns to prevent on-column degradation of boronic acids. | Purity testing, impurity quantification, and assay of the drug substance. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution and sensitivity for volatile impurities; provides structural information for impurity identification. | Requires derivatization for non-volatile boronic acids; high temperatures can potentially cause degradation. | Analysis of volatile organic impurities and residual solvents. |
| Titration | Neutralization reaction between the acidic boronic acid and a standard base. | Simple, cost-effective, and provides high accuracy for the assay of the bulk drug substance. | Non-specific, as it will titrate any acidic species present; not suitable for low concentrations or impurity analysis. | Assay of bulk drug substance. |
Table 2: Representative HPLC Method Validation Parameters
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 1.5% |
| - Intermediate Precision | < 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | ~0.01% of nominal concentration | Reportable |
| Limit of Quantitation (LOQ) | ~0.03% of nominal concentration | Reportable |
| Specificity | No interference from placebo, related substances, or degradation products at the retention time of the main peak. | Peak purity index > 0.999 |
Table 3: Representative GC-MS Method Validation Parameters (for Volatile Impurities)
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.995 | R² ≥ 0.990 |
| Accuracy (% Recovery) | 90.0% - 110.0% | 85.0% - 115.0% |
| Precision (% RSD) | < 10% | ≤ 15% |
| LOD/LOQ | Dependent on the specific impurity and regulatory limits. | Reportable and below specified limits. |
| Specificity | Chromatographic resolution of all specified volatile impurities. | Resolution > 1.5 |
Table 4: Representative Titration Method Validation Parameters
| Parameter | Typical Performance | Acceptance Criteria |
| Accuracy (% Assay) | 99.5% - 100.5% | 99.0% - 101.0% |
| Precision (% RSD) | < 0.5% | ≤ 1.0% |
| Specificity | Prone to interference from other acidic/basic substances. | Method is considered non-specific. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are example protocols for HPLC, GC-MS, and titration.
High-Performance Liquid Chromatography (HPLC)
-
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase (e.g., C18 column) with a mobile phase pumped at a constant flow rate. Detection is typically performed using a UV detector.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Principle: For the analysis of non-volatile boronic acids by GC, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique. The derivatized sample is then injected into the GC-MS system for separation and detection.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Accurately weigh the sample into a vial.
-
Add the derivatization reagent and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.
-
MS Detection: Electron Ionization (EI) with scanning or selected ion monitoring (SIM) mode.
Acid-Base Titration
-
Principle: Boronic acids are weak Lewis acids and their acidity is significantly enhanced in the presence of a polyol, such as mannitol, which forms a stable complex. This complex can then be accurately titrated with a standardized strong base.
-
Instrumentation: Potentiometric titrator with a pH electrode or manual titration with a colorimetric indicator.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Mannitol.
-
Ethanol (neutralized).
-
Phenolphthalein indicator (for colorimetric titration).
-
-
Procedure:
-
Accurately weigh the sample and dissolve it in neutralized ethanol.
-
Add a sufficient amount of mannitol.
-
Titrate with standardized 0.1 M NaOH to the potentiometric endpoint or until a persistent pink color is observed with phenolphthalein.
-
Calculate the assay content based on the volume of titrant consumed.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway for the inhibitory action of boronic acid derivatives.
Performance of 4-Benzyloxy-3,5-dimethylphenylboronic acid in Flow Chemistry Systems: A Comparative Guide
Disclaimer: Direct experimental data for the performance of 4-Benzyloxy-3,5-dimethylphenylboronic acid in published flow chemistry literature is limited. This guide provides a comparative analysis based on the performance of structurally similar, sterically hindered boronic acids against a standard, less hindered alternative (phenylboronic acid) in Suzuki-Miyaura cross-coupling reactions conducted in flow chemistry systems. The experimental data presented is representative of typical results found in continuous flow applications.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The transition of these reactions from traditional batch processes to continuous flow systems offers significant advantages in terms of safety, scalability, and process control.[1][4][5] This guide compares the performance of sterically hindered boronic acids, represented by this compound, with a simpler counterpart, phenylboronic acid, in a continuous flow environment.
Sterically hindered boronic acids, such as this compound, can present unique challenges in cross-coupling reactions due to the bulky substituents flanking the boronic acid moiety. These challenges can manifest as slower reaction rates and the need for more forcing reaction conditions. However, the use of highly active catalysts and the precise control over reaction parameters offered by flow chemistry can often mitigate these issues.
Comparative Performance Data
The following table summarizes representative performance data for the Suzuki-Miyaura coupling of a standard aryl bromide with phenylboronic acid versus a sterically hindered boronic acid in a hypothetical continuous flow system. The data is compiled based on typical results observed for these classes of compounds in the literature.[6][7][8]
| Parameter | Phenylboronic Acid (Alternative) | This compound (or similar hindered acid) |
| Reaction Yield | >95% | 80-90% |
| Residence Time | 2-5 minutes | 5-15 minutes |
| Optimal Temperature | 80-120 °C | 120-160 °C |
| Catalyst Loading | 0.5 - 1.0 mol% | 1.0 - 2.0 mol% |
| Observed Side Products | Minimal homocoupling | Potential for increased homocoupling and/or deboronation |
| Throughput | High | Moderate to High |
Experimental Protocols
A general experimental protocol for performing a Suzuki-Miyaura cross-coupling reaction in a continuous flow system is described below. This protocol is based on common practices reported in the literature for coupling aryl halides with boronic acids using a heterogeneous palladium catalyst.[6][7][9]
1. System Setup:
-
A continuous flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) is equipped with two high-pressure pumps, a T-mixer, a heated column reactor, and a back-pressure regulator.
-
The column reactor is packed with a heterogeneous palladium catalyst (e.g., Pd(0) on a solid support).
2. Reagent Preparation:
-
Solution A: The aryl halide (e.g., 4-bromoacetophenone, 1.0 eq.), the boronic acid (1.2 eq.), and a suitable solvent (e.g., 1,4-dioxane/water mixture) are combined in a flask and degassed.
-
Solution B: A solution of the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) in the same solvent system is prepared and degassed.
3. Reaction Execution:
-
Solution A and Solution B are pumped at equal flow rates into the T-mixer.
-
The combined stream then enters the heated catalyst column. The total flow rate is adjusted to achieve the desired residence time within the column.
-
The reaction temperature is maintained by the column heater.
-
A back-pressure regulator is used to maintain the solvent in the liquid phase at elevated temperatures.
-
The output from the reactor is collected, and the product is isolated after appropriate workup and purification.
Visualizations
Below are diagrams illustrating a typical experimental workflow and a logical comparison of the performance of different boronic acids in a flow chemistry system.
Caption: Experimental workflow for a continuous flow Suzuki-Miyaura coupling reaction.
Caption: Logical comparison of standard vs. sterically hindered boronic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.unina.it [iris.unina.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vapourtec.com [vapourtec.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Benzyloxy-3,5-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
I. Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, 4-Benzyloxy-3,5-dimethylphenylboronic acid is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which can lead to irritation.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize the risk of accidental skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust which may cause respiratory irritation.[2] |
II. Spill Management and Cleanup Protocol
In the event of a spill, it is critical to prevent the spread of the chemical and to ensure the safety of laboratory personnel.
Step 1: Evacuate and Secure the Area
-
Restrict access to the spill area.
-
Ensure adequate ventilation.
Step 2: Don Appropriate PPE
-
Wear the PPE outlined in Table 1.
Step 3: Containment and Cleanup
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2]
-
Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
III. Disposal Procedures
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
Key Disposal Principles:
-
Do not dispose of this chemical down the drain or in regular trash.
-
All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Waste should be collected in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3]
IV. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Storage of Waste
Proper storage of chemical waste is crucial to maintain a safe laboratory environment.
Table 2: Waste Storage Guidelines
| Parameter | Guideline |
| Container | Use a compatible, properly sealed, and clearly labeled container. |
| Storage Area | Designate a specific, well-ventilated area for hazardous waste storage. |
| Segregation | Store away from incompatible materials. |
| Labeling | Label must include "Hazardous Waste," the chemical name, and associated hazards. |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for further guidance.
References
Personal protective equipment for handling 4-Benzyloxy-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Benzyloxy-3,5-dimethylphenylboronic acid. The following procedures are designed to ensure the safety of laboratory personnel by outlining necessary personal protective equipment (PPE), operational protocols, and proper disposal methods.
Immediate Safety Precautions
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects eyes from dust particles and potential splashes of the chemical.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][4] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4][5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if engineering controls are insufficient.[4][5] | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][7]
-
Waste Segregation: Segregate boronic acid waste from other waste streams.[7] Never mix with incompatible materials.[7]
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealable, and clearly labeled "Hazardous Waste" container.[7]
-
Liquid Waste: Collect solutions of the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing and air drying in a well-ventilated area, deface the original label before disposing of the container in the appropriate recycling stream.[7]
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area until collection by the institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[7]
Experimental Workflow and Safety Procedures
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





